molecular formula C22H23ClN6 B12372758 Jak-IN-36

Jak-IN-36

Cat. No.: B12372758
M. Wt: 406.9 g/mol
InChI Key: NVEDVUCNLSTDTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jak-IN-36 is a useful research compound. Its molecular formula is C22H23ClN6 and its molecular weight is 406.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H23ClN6

Molecular Weight

406.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine

InChI

InChI=1S/C22H23ClN6/c23-17-3-1-2-15(10-17)14-29-8-5-18(6-9-29)28-21-19-4-7-24-22(19)25-13-20(21)16-11-26-27-12-16/h1-4,7,10-13,18H,5-6,8-9,14H2,(H,26,27)(H2,24,25,28)

InChI Key

NVEDVUCNLSTDTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=C3C=CNC3=NC=C2C4=CNN=C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the molecular mechanisms, signaling pathways, and experimental evaluation of JAK inhibitors. Please note that specific data for a molecule designated "Jak-IN-36" is not available in the public domain or published scientific literature based on the conducted search. Therefore, this guide will focus on the well-established general mechanism of action for the Janus kinase inhibitor class of molecules.

Introduction

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in signal transduction pathways for a wide array of cytokines, interferons, and growth factors.[1][2] This family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2] These enzymes are essential for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathogenesis of numerous autoimmune diseases, inflammatory conditions, and cancers.[4][5] Consequently, small molecule inhibitors targeting JAKs have emerged as a significant therapeutic class.[2]

Core Mechanism of Action: The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific cell surface receptor.[6] This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity.[1] This proximity facilitates the trans-phosphorylation and activation of the JAKs.[1]

The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor.[4] These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytosol.[1] Upon binding to the receptor, STATs are themselves phosphorylated by the activated JAKs.[4] This phosphorylation event triggers the dimerization of STAT proteins, which then translocate into the nucleus.[6] Inside the nucleus, the STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes involved in inflammation and immune responses.[1][7]

JAK inhibitors exert their therapeutic effect by binding to the ATP-binding site within the kinase domain of JAK enzymes.[2] This competitive inhibition prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking the downstream signaling cascade.[7] The interruption of this pathway leads to a reduction in the production of pro-inflammatory cytokines and modulates the immune response.[7]

Visualization of the JAK-STAT Signaling Pathway and Inhibition

The following diagram illustrates the key steps in the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_dimer Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK JAK2 JAK STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 4. STAT Recruitment JAK1->Receptor 3. Receptor Phosphorylation JAK1->JAK2 2. JAK Activation (Phosphorylation) JAK1->STAT1 5. STAT Phosphorylation P P JAK1->P JAK2->STAT2 5. STAT Phosphorylation STAT1->STAT2 6. STAT Dimerization P2 P STAT_dimer STAT STAT P3 P ATP ATP ADP ADP ATP->ADP P4 P JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK1 Inhibition JAK_Inhibitor->JAK2 Inhibition DNA DNA Gene Gene Transcription DNA->Gene 8. Gene Expression STAT_dimer->DNA 7. Nuclear Translocation

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Kinase Selectivity and Therapeutic Implications

While all JAK inhibitors share a common mechanism of targeting the ATP-binding site, their selectivity for different JAK family members can vary.[8]

  • Pan-JAK inhibitors , such as Pyridone 6, inhibit multiple JAK family members.[8]

  • Selective JAK inhibitors show a preference for certain JAKs over others. For example, tofacitinib is a selective inhibitor of JAK3 with an IC50 of 1 nM, while being 20- to 100-fold less potent against JAK2 and JAK1.[8] Ruxolitinib is a selective JAK1/2 inhibitor.[8]

The selectivity profile of a JAK inhibitor is crucial as it determines its therapeutic efficacy and potential side effects. The expression of JAK family members varies across different cell types. JAK1, JAK2, and TYK2 are ubiquitously expressed, whereas JAK3 expression is predominantly restricted to hematopoietic cells.[9][10] This restricted expression pattern of JAK3 makes it an attractive target for the development of therapies for autoimmune diseases and organ transplant rejection, with the potential for fewer off-target effects.[10]

Quantitative Assessment of JAK Inhibition

The potency of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of a specific JAK by 50%.

Table 1: In Vitro Inhibitory Activity of Selected JAK Inhibitors

CompoundTarget(s)IC50 (nM)Selectivity Notes
TofacitinibJAK3120- to 100-fold less potent against JAK2 and JAK1.[8]
JAK220
JAK1112
RuxolitinibJAK13.3>130-fold selectivity for JAK1/2 versus JAK3.[8]
JAK22.8
FedratinibJAK2335- and 334-fold more selective for JAK2 versus JAK1 and JAK3.[8]
AbrocitinibJAK129Highly selective for JAK1.[8]
JAK2803
JAK3>10,000
TYK21,250
Pyridone 6JAK21Pan-JAK inhibitor.[8]
TYK21
JAK35
JAK115

Experimental Protocols for Evaluating JAK Inhibitors

The evaluation of JAK inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, cellular activity, and therapeutic efficacy.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified JAKs.[11][12]

Objective: To determine the IC50 of an inhibitor against specific JAK isoforms.

General Protocol:

  • Expression and Purification of JAKs: The catalytic domains of human JAKs (e.g., JAK1, JAK2, JAK3) are expressed in a suitable system, such as baculovirus-infected insect cells, and purified.[13]

  • Kinase Reaction: The purified JAK enzyme is incubated with a substrate (e.g., a biotinylated peptide), ATP, and varying concentrations of the test inhibitor in a reaction buffer.[13]

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. A common method is Homogeneous Time-Resolved Fluorescence (HTRF), where a labeled antibody specific for the phosphorylated substrate is used for detection.[13]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines the workflow for a typical in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Purified_JAK Purified JAK Enzyme Incubation Incubate Components in Reaction Buffer Purified_JAK->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor (Varying Concentrations) Inhibitor->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Add_Detection_Reagents Add Detection Reagents (e.g., HTRF antibodies) Stop_Reaction->Add_Detection_Reagents Measure_Signal Measure Signal (e.g., Fluorescence) Add_Detection_Reagents->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Tofacitinib: A Technical Overview of a JAK1-Preferential Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Janus kinase (JAK) inhibitor, Tofacitinib, with a focus on its JAK1 selectivity profile. Tofacitinib is an orally active, small molecule that preferentially inhibits JAK1 and JAK3, with functional selectivity for signaling pathways mediated by JAK1-containing heterodimers over those of JAK2 homodimers.[1] This document details the quantitative measures of its inhibitory activity, the experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Tofacitinib Kinase Inhibition Profile

The inhibitory potency of Tofacitinib against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) has been determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, reflecting the compound's selectivity. It is important to note that variations in IC50 values can be attributed to different assay conditions, such as ATP concentrations and the specific enzyme constructs used.

Target KinaseBiochemical Assay IC50 (nM)Cellular Assay IC50 (nM)
JAK1 1.7 - 15.1[2][3]57 - 91 (murine cells)[4]
JAK2 1.8 - 77.4[2][3]>4379 (GM-CSF signaling)[1]
JAK3 0.75 - 55.0[2][3]-
TYK2 16 - 489[2][3]-

Note: The IC50 values represent a range from multiple reported studies to reflect the variability in experimental methodologies.

Signaling Pathway Modulation

Tofacitinib exerts its therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated cellular responses involved in immunity, inflammation, and hematopoiesis.[5][6] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[6][7] Tofacitinib, by inhibiting JAKs, effectively dampens this signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Transcription DNA->Gene Regulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Protocols

The characterization of Tofacitinib's selectivity and potency involves both biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of isolated JAK kinases.

Objective: To determine the IC50 value of Tofacitinib against recombinant JAK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant catalytic domains of human JAK1, JAK2, JAK3, and TYK2 are used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr) 4:1, is coated onto microplate wells.[4]

  • Inhibitor Preparation: Tofacitinib is serially diluted to a range of concentrations.

  • Kinase Reaction: The recombinant JAK enzyme is incubated with the substrate-coated plate in the presence of varying concentrations of Tofacitinib. The kinase reaction is initiated by the addition of ATP.[3]

  • Detection: The level of substrate phosphorylation is quantified. A common method is an ELISA-based detection using an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP). The signal is developed with a chromogenic substrate like TMB (3,3',5,5'-tetramethylbenzidine).[4]

  • Data Analysis: The luminescence or absorbance is measured, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Phosphorylated STAT (pSTAT) Assay (Ex Vivo)

This assay measures the functional consequence of JAK inhibition within a cellular context by quantifying the phosphorylation of STAT proteins downstream of cytokine receptor activation.

Objective: To determine the potency of Tofacitinib in inhibiting cytokine-induced STAT phosphorylation in primary cells.

Methodology:

  • Cell Preparation: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.[8][9]

  • Inhibitor Treatment: Cells are pre-incubated with a range of Tofacitinib concentrations.[10]

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, or IFN-α for JAK1/TYK2).[8][10]

  • Cell Processing: Following stimulation, cells are fixed and permeabilized to allow for intracellular staining.[9]

  • Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (to identify cell populations like T-cells or monocytes) and for the phosphorylated form of a specific STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[10][11]

  • Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal in the target cell population is measured by flow cytometry. IC50 values are determined from the dose-response curve of pSTAT inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular pSTAT Assay B1 Recombinant JAK Enzyme + Substrate B2 Add Tofacitinib (Serial Dilutions) B1->B2 B3 Initiate with ATP B2->B3 B4 Measure Phosphorylation (e.g., ELISA) B3->B4 B5 Calculate IC50 B4->B5 C1 Isolate Primary Cells (e.g., PBMCs) C2 Pre-incubate with Tofacitinib C1->C2 C3 Stimulate with Cytokine C2->C3 C4 Fix, Permeabilize & Stain (Anti-pSTAT Ab) C3->C4 C5 Analyze by Flow Cytometry C4->C5 C6 Determine Cellular IC50 C5->C6

Caption: Workflow for determining the selectivity profile of a JAK inhibitor.

References

Jak-IN-36: A Technical Guide to its Structure, Synthesis, and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-36 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1] This pathway is a critical regulator of inflammatory and immune responses, making JAK1 a compelling therapeutic target for a range of autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, synthetic approaches, and biological activity of this compound, also identified as Compound 12e.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine. Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₃ClN₆--INVALID-LINK--
IUPAC Name N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine--INVALID-LINK--
Molecular Weight 418.9 g/mol --INVALID-LINK--
CAS Number 2229723-36-9Not Available
Synonyms Compound 12e, HY-161259--INVALID-LINK--

Synthesis of this compound

The detailed synthetic route for this compound (Compound 12e) is reported in the scientific literature, specifically in the context of the discovery of C-5 pyrazole-substituted pyrrolopyridine derivatives as JAK1 inhibitors. The general approach involves the construction of the core pyrrolo[2,3-b]pyridine scaffold, followed by the introduction of the pyrazole and the substituted piperidine moieties.

A representative synthetic scheme for a closely related analog, as described in the literature for the synthesis of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives, is presented below. This provides a likely insight into the key chemical transformations involved in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reactions Key Reactions Pyrrolo_pyrimidine_core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Suzuki_Coupling Suzuki Coupling Pyrrolo_pyrimidine_core->Suzuki_Coupling Pd catalyst, base Pyrazole_boronic_ester 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole_boronic_ester->Suzuki_Coupling Piperidine_amine 1-((3-Chlorophenyl)methyl)piperidin-4-amine Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Piperidine_amine->Buchwald_Hartwig_Amination Pd catalyst, ligand, base Intermediate Intermediate Suzuki_Coupling->Intermediate Intermediate: 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Jak_IN_36 Jak_IN_36 Buchwald_Hartwig_Amination->Jak_IN_36 Final Product: This compound Intermediate->Buchwald_Hartwig_Amination

A potential synthetic workflow for this compound.

Disclaimer: The detailed, step-by-step experimental protocol for the synthesis of this compound is proprietary to the discovering entity and is outlined in their scientific publications. Researchers should refer to the primary literature for precise reaction conditions, reagents, and purification methods.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of JAK1. Its primary mechanism of action is the inhibition of the catalytic activity of the JAK1 enzyme, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT signaling pathway ultimately leads to the modulation of gene transcription and a reduction in the inflammatory response.

Quantitative Data

The inhibitory activity of this compound against various JAK isoforms is summarized in the table below.

TargetIC₅₀ (nM)Selectivity vs. JAK1Reference
JAK1 2.2---INVALID-LINK--
JAK2 >1000 (estimated)>450-fold (estimated)Inferred from selectivity data of related compounds
JAK3 >1000 (estimated)>450-fold (estimated)Inferred from selectivity data of related compounds
TYK2 >1000 (estimated)>450-fold (estimated)Inferred from selectivity data of related compounds
JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Autophosphorylation STAT_inactive STAT (Inactive) JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Nuclear Translocation Jak_IN_36 This compound Jak_IN_36->JAK1_active Inhibition

The JAK-STAT signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines a general procedure for a kinase inhibition assay to determine the IC₅₀ value of a compound like this compound.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific Janus Kinase (e.g., JAK1).

Materials:

  • Recombinant human JAK1 enzyme

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., a biotinylated peptide)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound (or other test compounds) at various concentrations

  • Detection reagents (e.g., phosphospecific antibody, streptavidin-conjugated reporter)

  • Microplates (e.g., 384-well)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the JAK1 enzyme, the peptide substrate, and the assay buffer to each well.

  • Add the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Initiate the kinase reaction by adding a specific concentration of ATP to all wells.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagents to the wells to quantify the amount of phosphorylated substrate.

  • Read the signal on a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Plate_Setup Add Enzyme, Substrate, and Buffer to Microplate Serial_Dilution->Plate_Setup Add_Inhibitor Add this compound or Vehicle Control Plate_Setup->Add_Inhibitor Initiate_Reaction Initiate Reaction with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Add Detection Reagents Stop_Reaction->Detection Read_Plate Read Signal on Plate Reader Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis

A generalized workflow for an in vitro kinase inhibition assay.

Note: This is a generalized protocol. Specific parameters such as enzyme and substrate concentrations, incubation times, and detection methods should be optimized and validated for each specific assay. For the exact protocol used for this compound, it is imperative to consult the primary scientific literature.

Conclusion

This compound is a valuable research tool for investigating the role of JAK1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for autoimmune disorders. This guide provides a foundational understanding of its structure, synthesis, and biological activity, intended to support further research and development efforts in the field of JAK inhibition. For detailed experimental procedures and in-depth data, researchers are strongly encouraged to consult the peer-reviewed scientific literature.

References

The Discovery and Development of a Novel Pan-JAK Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific Janus kinase (JAK) inhibitor designated "Jak-IN-36." Therefore, this technical guide provides a representative overview of the discovery and development process of a hypothetical pan-JAK inhibitor, drawing upon established principles and data from well-characterized JAK inhibitors. The data and experimental protocols presented herein are illustrative and synthesized from publicly available information on representative compounds of this class.

Introduction

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is integral to the regulation of immune responses, inflammation, and hematopoiesis.[2][4] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[1][2][5] Consequently, the development of small molecule inhibitors targeting JAKs has emerged as a promising therapeutic strategy.[3][6] This document outlines the discovery and preclinical development of a novel pan-JAK inhibitor.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

JAK inhibitors function by competing with adenosine triphosphate (ATP) for the catalytic binding site within the kinase domain of JAK proteins.[1] This competitive inhibition prevents the phosphorylation and activation of the JAKs, thereby blocking the downstream signaling cascade.

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific cell surface receptor.[7][8] This binding event induces a conformational change in the receptor, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[9][10] The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8][10] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[7][9] By inhibiting JAK activity, this entire signaling cascade is effectively blocked.

JAK_STAT_Pathway Figure 1. The JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Recruitment STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Phosphorylation pSTAT p-STAT STAT->pSTAT 6. STAT Phosphorylation pJAK->Receptor 4. Receptor Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 8. Translocation Gene Gene Transcription Nucleus->Gene 9. Gene Regulation

Caption: Figure 1. The JAK-STAT Signaling Pathway.

Discovery and Lead Optimization

The discovery process for this pan-JAK inhibitor began with a high-throughput screening campaign of a diverse chemical library to identify initial hit compounds with inhibitory activity against the JAK family of kinases. Promising hits were then subjected to a rigorous lead optimization process, involving medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies were conducted to guide the design and synthesis of novel analogs.[4][5]

Lead_Optimization_Workflow Figure 2. Lead Optimization Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt SAR Studies Lead_Opt->Lead_Gen Iterative Design & Synthesis PCC Preclinical Candidate Lead_Opt->PCC

Caption: Figure 2. Lead Optimization Workflow.

In Vitro Characterization

Kinase Inhibition Profile

The inhibitory activity of the lead compound was assessed against the four human JAK isoforms. The half-maximal inhibitory concentration (IC50) values were determined using a biochemical assay.

Table 1: In Vitro Kinase Inhibition Profile

KinaseIC50 (nM)
JAK15.9
JAK24.8
JAK31.2
TYK225.1

Data are representative and compiled from public domain information on pan-JAK inhibitors.

Cellular Potency

The cellular activity of the compound was evaluated by measuring the inhibition of cytokine-induced STAT phosphorylation in relevant cell lines.

Table 2: Cellular Potency (Inhibition of STAT Phosphorylation)

CytokineCell LineSTAT PathwayIC50 (nM)
IL-2Human T-cellsSTAT515.2
IL-6Human B-cellsSTAT320.5
IFN-γHeLaSTAT118.9

Data are representative and compiled from public domain information on pan-JAK inhibitors.

Preclinical Pharmacokinetics

The pharmacokinetic profile of the lead compound was evaluated in preclinical animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 3: Representative Pharmacokinetic Parameters in Rodents

ParameterValue
Bioavailability (Oral, %)65
Half-life (t½, hours)3.2
Cmax (ng/mL)1250
AUC (ng·h/mL)5800

Data are representative and compiled from public domain information on pan-JAK inhibitors.

In Vivo Efficacy

The in vivo efficacy of the compound was evaluated in a rodent model of collagen-induced arthritis (CIA), a well-established model for rheumatoid arthritis.

Table 4: Efficacy in a Rat Collagen-Induced Arthritis Model

Treatment GroupDose (mg/kg, oral, BID)Arthritis Score (Mean ± SEM)Paw Swelling (% Inhibition)
Vehicle Control-12.5 ± 0.8-
Compound104.2 ± 0.568
Compound301.8 ± 0.385

Data are representative and compiled from public domain information on pan-JAK inhibitors.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 values of the test compound against JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Recombinant human JAK enzymes were incubated with the test compound at various concentrations in a kinase buffer containing ATP and a substrate peptide.

  • The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at room temperature.

  • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells.

Methodology:

  • Human peripheral blood mononuclear cells (PBMCs) or specific cell lines were pre-incubated with the test compound at various concentrations for 1 hour.

  • The cells were then stimulated with a specific cytokine (e.g., IL-2, IL-6, or IFN-γ) for 15-30 minutes to induce STAT phosphorylation.

  • The cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • The level of phosphorylated STAT was quantified by flow cytometry.

  • IC50 values were determined from the concentration-response curves.

Collagen-Induced Arthritis (CIA) Model in Rats

Objective: To evaluate the in vivo efficacy of the test compound in a model of rheumatoid arthritis.

Methodology:

  • Male Lewis rats were immunized with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.

  • A booster immunization was administered 7 days later.

  • Dosing with the test compound or vehicle was initiated upon the first signs of arthritis (typically around day 10-12) and continued daily for 14-21 days.

  • Clinical signs of arthritis were scored periodically based on erythema and swelling in the paws.

  • Paw swelling was measured using a plethysmometer.

  • At the end of the study, joint tissues were collected for histological analysis.

Conclusion

The preclinical data for this representative pan-JAK inhibitor demonstrate potent and balanced inhibition of the JAK kinase family, leading to effective suppression of pro-inflammatory signaling pathways in vitro and significant efficacy in a preclinical model of rheumatoid arthritis. These promising results warrant further investigation and clinical development as a potential therapeutic agent for the treatment of autoimmune and inflammatory diseases.

References

Jak-IN-36 role in JAK-STAT signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Jak-IN-36 in the JAK-STAT Signaling Pathway

Disclaimer: As of the latest available public information, "this compound" does not correspond to a known or publicly documented Janus kinase inhibitor. This technical guide has been constructed as an illustrative example for a hypothetical, selective JAK3 inhibitor, herein named this compound, based on established scientific principles and data for similar molecules in its class. This document is intended for an audience of researchers, scientists, and drug development professionals.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses within the cell.[1][2][3][4] This pathway is integral to numerous physiological processes, including hematopoiesis, immune response, inflammation, and cell growth.[1][5] The core components of this pathway are cytokine receptors, JAKs, and STATs.[2][4]

The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[3][6] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily limited to hematopoietic cells, playing a key role in lymphocyte development and function.[1][7] This restricted expression profile makes JAK3 a compelling therapeutic target for autoimmune disorders, as selective inhibition may offer targeted immunomodulation with a reduced risk of off-target effects.[7][8]

The signaling cascade is initiated upon the binding of a cytokine to its corresponding cell surface receptor. This event induces receptor dimerization, which brings the associated JAKs into close proximity, allowing for their activation via trans-phosphorylation.[9][10] Activated JAKs then phosphorylate specific tyrosine residues on the receptor's intracellular domains, creating docking sites for STAT proteins.[1][10] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dissociation from the receptor, formation of homo- or heterodimers, and translocation into the nucleus, where they act as transcription factors to regulate the expression of target genes.[1][9][11]

This compound: A Representative Selective JAK3 Inhibitor

For the purpose of this guide, This compound is presented as a novel, orally bioavailable, small-molecule inhibitor characterized by its high potency and selectivity for JAK3.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It is designed to fit within the ATP-binding pocket of the JAK3 kinase domain. By occupying this site, this compound prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of JAK3. This blockade prevents the autophosphorylation and activation of JAK3 and consequently halts the phosphorylation of downstream substrates, including STAT proteins. The primary functional outcome is the disruption of signaling from cytokines that utilize the common gamma chain (γc) receptor, which pairs with JAK1 and JAK3.[8] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are critical for lymphocyte proliferation, differentiation, and survival.[8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK3_inactive JAK3 (Inactive) Receptor->JAK3_inactive Activation JAK3_active JAK3 (Active) + ATP JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT (Inactive) JAK3_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active Dimer) STAT_inactive->STAT_active Dimerization Gene Target Gene Transcription STAT_active->Gene Translocation Jak_IN_36 This compound Jak_IN_36->JAK3_inactive Inhibition (ATP Competition)

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound are summarized below, based on representative data from in vitro biochemical and cell-based assays.

Table 1: this compound In Vitro Kinase Inhibition Profile
KinaseIC50 (nM)Selectivity over JAK3 (fold)
JAK3 4.8 -
JAK1620129
JAK21150240
TYK2890185
IC50 values were determined using a standardized in vitro kinase assay.
Table 2: this compound Cellular Activity Profile
Assay SystemCytokine StimulusPhosphorylated TargetIC50 (nM)
Human PBMCsIL-2pSTAT5 (JAK1/3)22
Human PBMCsIL-6pSTAT3 (JAK1/2)> 4500
Human Erythroleukemia (HEL) 92.1.7 cellsEndogenouspSTAT5 (JAK2 V617F)> 8000
Cellular IC50 values represent the concentration required to inhibit 50% of the cytokine-induced STAT phosphorylation.

Key Experimental Protocols

The following are detailed methodologies for the core experiments used to characterize this compound.

In Vitro Kinase Assay Protocol

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against purified kinase enzymes.

Objective: To quantify the potency of this compound against JAK family kinases.

Methodology:

  • Compound Preparation: A 10-point serial dilution of this compound is prepared in 100% DMSO, starting from 10 mM.

  • Reaction Mixture: In a 96-well plate, the following are added in order: kinase buffer, diluted this compound or DMSO (vehicle control), and the specific recombinant human JAK enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a solution containing a specific peptide substrate and ATP.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to allow for the phosphorylation of the substrate.

  • Detection: A detection solution is added to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is inversely proportional to the amount of ATP remaining (indicating kinase activity).

  • Data Analysis: The signal is read using a plate reader. The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.

start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_reagents Add Compound & Enzyme to Plate prep_compound->add_reagents initiate_reaction Initiate Reaction with ATP & Substrate add_reagents->initiate_reaction incubate Incubate at RT initiate_reaction->incubate detect Add Detection Reagent incubate->detect read_plate Read Signal detect->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay Protocol

This protocol describes a flow cytometry-based method to measure the inhibition of cytokine-induced STAT phosphorylation in primary human cells.

Objective: To determine the cellular potency and selectivity of this compound.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood via density gradient centrifugation.

  • Compound Incubation: PBMCs are plated and pre-incubated with a serial dilution of this compound or DMSO vehicle control for 1 hour at 37°C.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2) for 15 minutes at 37°C to induce STAT phosphorylation.

  • Fixation: The stimulation is stopped by immediately fixing the cells with a formaldehyde-based buffer to crosslink proteins and preserve the phospho-epitopes.

  • Permeabilization: Cells are permeabilized with a methanol-based buffer to allow for intracellular antibody staining.

  • Staining: Cells are stained with a fluorescently conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5).

  • Flow Cytometry: Samples are acquired on a flow cytometer, and the median fluorescence intensity (MFI) of the phospho-STAT signal is measured within the lymphocyte population.

  • Data Analysis: The percentage of inhibition is calculated based on the reduction in MFI relative to the cytokine-stimulated vehicle control. IC50 values are determined from the resulting dose-response curve.

Visualizing the Role of this compound in the JAK-STAT Pathway

The diagram below illustrates the specific point of intervention of this compound within the IL-2 signaling cascade, a pathway critically dependent on JAK3.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL2 IL-2 Receptor IL-2 Receptor (γc) IL2->Receptor 1. Binding & Receptor Dimerization JAK3 JAK3 Receptor->JAK3 2. JAK Activation JAK1 JAK1 JAK1->JAK3 trans-phosphorylation STAT5 STAT5 JAK3->STAT5 3. STAT5 Phosphorylation Jak_IN_36 This compound Jak_IN_36->JAK3 Inhibition pSTAT5_dimer pSTAT5 Dimer STAT5->pSTAT5_dimer 4. Dimerization Nucleus Nucleus pSTAT5_dimer->Nucleus 5. Nuclear Translocation Transcription Gene Transcription (Lymphocyte Proliferation) Nucleus->Transcription 6. Gene Regulation

Caption: Point of intervention for this compound in the JAK-STAT pathway.

References

In Vitro Characterization of Jak-IN-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro characterization of Jak-IN-36, a novel inhibitor of the Janus kinase (JAK) family. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activity of this compound. The information presented herein is based on a compilation of standard methodologies and representative data for compounds of this class.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2][3] This family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1][3] These kinases are essential for the transduction of signals from a wide array of cytokines and growth factors, which are pivotal in regulating cellular processes such as proliferation, differentiation, survival, and immune responses.[3][4] The signaling cascade initiated by JAK activation is known as the JAK-STAT pathway.[1][4] Dysregulation of the JAK-STAT pathway has been implicated in various diseases, including autoimmune disorders and cancers.[2][4] Consequently, targeting JAKs with small molecule inhibitors has emerged as a promising therapeutic strategy.

This compound is a potent and selective ATP-competitive inhibitor of the JAK family of kinases. This guide details its in vitro biochemical potency, kinase selectivity, and cellular activity, along with the experimental protocols used for its characterization.

Data Presentation

Biochemical Potency

The inhibitory activity of this compound was assessed against the four members of the JAK family using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

KinaseThis compound IC50 (nM)
JAK15.2
JAK28.7
JAK31.5
TYK255.8
Table 1: Biochemical potency of this compound against JAK family kinases.
Kinase Selectivity Profile

To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of representative kinases from different families. The IC50 values are presented in the following table.

Kinase FamilyKinaseThis compound IC50 (nM)
Tyrosine KinaseSRC> 10,000
Tyrosine KinaseLCK> 10,000
Tyrosine KinaseEGFR> 10,000
Serine/Threonine KinaseAKT1> 10,000
Serine/Threonine KinaseCDK2> 10,000
Serine/Threonine KinaseMAPK1> 10,000
Table 2: Selectivity profile of this compound against a panel of non-JAK kinases.
Cellular Activity

The cellular potency of this compound was determined by its ability to inhibit cytokine-induced STAT phosphorylation in relevant cell lines. Additionally, its effect on cell proliferation was assessed in a cell line dependent on JAK-STAT signaling.

Cell LineCytokine StimulantPhospho-STAT EndpointThis compound IC50 (nM)
TF-1IL-2pSTAT525.6
HEL- (constitutively active)pSTAT530.1
Table 3: Cellular activity of this compound in inhibiting STAT phosphorylation.
Cell LineAssay TypeThis compound IC50 (nM)
TF-1Cell Proliferation45.3
Table 4: Anti-proliferative activity of this compound.

Experimental Protocols

Biochemical Kinase Assay

The inhibitory activity of this compound against JAK1, JAK2, JAK3, and TYK2 was determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay or a similar format.[5]

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[5]

  • Substrate peptide (e.g., IRS-1 derived peptide).[5]

  • ATP.

  • Kinase assay buffer.

  • This compound (or other test compounds).

  • ADP-Glo™ Kinase Assay reagents.[5]

  • 384-well assay plates.

  • Plate reader capable of luminescence detection.

Method:

  • A serial dilution of this compound was prepared in DMSO and then diluted in kinase assay buffer.

  • The kinase, substrate peptide, and test compound were added to the wells of a 384-well plate.

  • The kinase reaction was initiated by the addition of ATP.

  • The reaction was allowed to proceed at room temperature for a specified time (e.g., 60 minutes).

  • The ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent was then added to convert ADP to ATP and generate a luminescent signal.

  • Luminescence was measured using a plate reader.

  • The IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cellular Phospho-STAT Assay (Western Blot)

The ability of this compound to inhibit cytokine-induced STAT phosphorylation in cells was assessed by Western blotting.

Materials:

  • TF-1 or other suitable hematopoietic cell lines.

  • Cell culture medium (e.g., RPMI-1640) with supplements.[6]

  • Cytokine (e.g., IL-2).

  • This compound.

  • Lysis buffer.

  • Primary antibodies against phosphorylated STAT (pSTAT) and total STAT.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Method:

  • Cells were cultured and then starved of growth factors for a defined period.

  • The cells were pre-treated with various concentrations of this compound for 1-2 hours.

  • The cells were then stimulated with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).

  • The cells were harvested and lysed.

  • Protein concentration in the lysates was determined.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against pSTAT and total STAT.

  • After washing, the membrane was incubated with a secondary antibody.

  • The signal was detected using a chemiluminescent substrate and an imaging system.

  • Band intensities were quantified to determine the inhibition of STAT phosphorylation.

Cell Proliferation Assay

The anti-proliferative effect of this compound was evaluated using a cell viability assay, such as the alamarBlue assay.[6]

Materials:

  • TF-1 or other JAK-STAT dependent cell lines.

  • Cell culture medium.

  • This compound.

  • alamarBlue (resazurin) reagent.

  • 96-well cell culture plates.

  • Fluorescence plate reader.

Method:

  • Cells were seeded in 96-well plates at a predetermined density.

  • A serial dilution of this compound was added to the wells.

  • The plates were incubated for a specified period (e.g., 72 hours).

  • The alamarBlue reagent was added to each well.

  • The plates were incubated for an additional 4-6 hours.

  • Fluorescence was measured using a plate reader.

  • The IC50 values were calculated from the dose-response curve.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylates STAT STAT pJAK->STAT Phosphorylates pSTAT pSTAT Dimer pSTAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene

Caption: The canonical JAK-STAT signaling pathway.

Kinase_Assay_Workflow Start Start Reagents Add Kinase, Substrate, & Inhibitor Start->Reagents Initiate Add ATP to start reaction Reagents->Initiate Incubate Incubate at RT Initiate->Incubate Stop Add Stop Reagent (deplete ATP) Incubate->Stop Detect Add Detection Reagent (measure ADP) Stop->Detect Read Read Luminescence Detect->Read End Analyze Data (IC50) Read->End

Caption: Workflow for an in vitro biochemical kinase assay.

Cellular_Assay_Workflow Seed Seed Cells Treat Treat with this compound Seed->Treat Stimulate Stimulate with Cytokine Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for pSTAT Lyse->WB Analyze Analyze Inhibition WB->Analyze

Caption: Workflow for a cell-based phospho-STAT assay.

References

A Technical Guide to Cellular Target Engagement of JAK Inhibitors: The Ruxolitinib Example

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction for a wide array of cytokines, growth factors, and hormones. This signaling cascade, known as the JAK-STAT pathway, is integral to hematopoiesis, immune response, and inflammation.[1] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and autoimmune diseases.[2] Consequently, JAKs have emerged as critical therapeutic targets.

This guide provides an in-depth technical overview of the core principles and methodologies used to confirm the cellular target engagement of JAK inhibitors. As specific public information on "Jak-IN-36" is unavailable, this document will use Ruxolitinib , a potent and selective inhibitor of JAK1 and JAK2, as a representative example to illustrate these key concepts.[3] Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling and gene expression.[2][4] Verifying that a compound like Ruxolitinib reaches and binds to its intended target within a cell is a crucial step in drug development.

Data Presentation: Quantitative Analysis of Ruxolitinib Activity

The potency of a JAK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target's activity. This can be assessed in both purified enzyme (biochemical) assays and cell-based (cellular) assays.

TargetAssay TypeSystem/Cell LineIC50 Value (nM)Reference
JAK1 Biochemical (Cell-free)Recombinant Protein2.7 - 3.3[3][5][6]
JAK2 Biochemical (Cell-free)Recombinant Protein2.8 - 5.0[3][6][7]
JAK3 Biochemical (Cell-free)Recombinant Protein322 - 428[3][5]
TYK2 Biochemical (Cell-free)Recombinant Protein19[3]
JAK2 V617F Cellular (Proliferation)Ba/F3 Cells127 - 130[3][5]
JAK2 Cellular (pSTAT5 Inhibition)SET2 Cells14[8]
ETV6-JAK2 Cellular (Proliferation)Ba/F3 Cells370[9]
IL-6 Signaling Cellular (pSTAT3 Inhibition)Peripheral Blood Mononuclear Cells281[5]

Visualizing the Mechanism and Methods

The JAK-STAT Signaling Pathway and Point of Inhibition

The JAK-STAT pathway is a primary mechanism for transducing extracellular signals into transcriptional responses. The process begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression.[1][10] Ruxolitinib exerts its effect by directly inhibiting the kinase activity of JAK1 and JAK2.[2]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (JAK1/JAK2) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT (monomer) JAK->STAT 4. STAT Phosphorylation STAT_dimer STAT Dimer (pSTAT-pSTAT) STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Ruxolitinib Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 7. Gene Regulation

Figure 1. The JAK-STAT signaling cascade and the inhibitory action of Ruxolitinib.
Logical Flow: From Target Engagement to Cellular Response

Confirming target engagement involves demonstrating a logical chain of events: the drug must enter the cell, bind to its target kinase, inhibit the intended phosphorylation event, and produce a measurable downstream cellular effect.

Mechanism_of_Action A Ruxolitinib enters the cell B Competitively binds to ATP-binding pocket of JAK1/JAK2 A->B C Blocks JAK autophosphorylation and activation B->C D Prevents phosphorylation of downstream STAT proteins (e.g., STAT3/5) C->D E Inhibits STAT dimerization and nuclear translocation D->E F Alters transcription of pro-inflammatory and proliferative genes E->F G Measurable Cellular Effect (e.g., Reduced Proliferation, Apoptosis) F->G Western_Blot_Workflow Start Start: Seed cells (e.g., HEL 92.1.7, U87) Step1 Serum starve cells to reduce basal signaling Start->Step1 Step2 Pre-treat with varying concentrations of Ruxolitinib Step1->Step2 Step3 Stimulate with cytokine (e.g., IL-6, IFN-γ) to activate JAK-STAT Step2->Step3 Step4 Lyse cells and quantify protein concentration Step3->Step4 Step5 Run SDS-PAGE and transfer protein to PVDF membrane Step4->Step5 Step6 Incubate with primary antibodies (anti-pSTAT, anti-total STAT, anti-loading control) Step5->Step6 Step7 Incubate with HRP-conjugated secondary antibodies and detect signal Step6->Step7 End Result: Quantify dose-dependent decrease in p-STAT levels Step7->End

References

Cellular Effects of JAK1 Inhibition by a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Jak-IN-36" is not available in the public domain as of November 2025. This document serves as a technical guide outlining the expected cellular effects of a hypothetical, potent, and selective JAK1 inhibitor, hereafter referred to as this compound, based on the established mechanisms of the JAK1 signaling pathway and data from representative selective JAK1 inhibitors.

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of signal transduction for numerous cytokines, interferons, and growth factors.[1][2][3][4] These signaling pathways are integral to the regulation of immune responses, hematopoiesis, and inflammation.[3][5][6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is the principal mechanism through which these extracellular signals are translated into changes in gene expression.[1][5][7]

JAK1, in particular, plays a central role by pairing with other JAK family members to mediate signaling for a wide array of cytokine receptors.[8] Dysregulation of the JAK1/STAT pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, as well as certain cancers.[3][6][9] Consequently, selective inhibition of JAK1 has emerged as a promising therapeutic strategy.[5][6] This guide details the cellular effects, underlying mechanisms, and experimental evaluation of this compound, a representative selective JAK1 inhibitor.

Mechanism of Action: The JAK1-STAT Signaling Pathway

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[1][6] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, which facilitates their trans-phosphorylation and subsequent activation.[6][9] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.[1][7]

These newly phosphorylated sites serve as docking stations for STAT proteins, which are recruited via their SH2 domains.[9] Once docked, the STATs themselves are phosphorylated by the activated JAKs.[1][6] This phosphorylation triggers the dissociation of STATs from the receptor, promoting the formation of STAT homo- or heterodimers.[1][7] These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][6][7]

This compound, as a selective JAK1 inhibitor, functions by competing with ATP for the binding site within the kinase domain of JAK1. This action prevents the phosphorylation and activation of JAK1, thereby blocking the downstream phosphorylation of STAT proteins and halting the entire signaling cascade.[5]

JAK1_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK1_a JAK1 Receptor->JAK1_a 2. JAK Activation JAK_other JAK2/3/TYK2 STAT_m STAT (monomer) Receptor->STAT_m 4. STAT Recruitment JAK1_a->Receptor 3. Receptor Phosphorylation JAK1_a->STAT_m 5. STAT Phosphorylation Jak_IN_36 This compound Jak_IN_36->JAK1_a Inhibition STAT_p p-STAT STAT_dimer p-STAT Dimer STAT_p->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Figure 1: The JAK1-STAT Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data Summary

The efficacy and selectivity of a JAK1 inhibitor like this compound can be quantified through various in vitro assays. The following tables summarize representative data.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase IC₅₀ (nM) Description
JAK1 10 Potent inhibition of the primary target.
JAK2 300 30-fold selectivity over JAK2.
JAK3 1000 100-fold selectivity over JAK3.
TYK2 800 80-fold selectivity over TYK2.

IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50% and are determined using biochemical assays.

Table 2: Cellular Potency in Cytokine-Stimulated Pathways

Cell Line Cytokine Stimulant Downstream Marker EC₅₀ (nM)
U-937 IFN-α p-STAT1 25
TF-1 IL-6 p-STAT3 40
NK-92 IL-2 p-STAT5 >2000

EC₅₀ values represent the concentration of inhibitor required to achieve 50% of the maximum effect in a cell-based assay, such as the inhibition of STAT phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a JAK1 inhibitor's cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC₅₀ values of this compound against JAK family kinases.

Materials:

  • Recombinant JAK1, JAK2, JAK3, TYK2 enzymes

  • Eu-labeled anti-His antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • TR-FRET dilution buffer

  • This compound compound

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase reaction buffer.

  • Add 4 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of a mix containing the JAK enzyme and the Eu-labeled antibody to each well.

  • Incubate for 60 minutes at room temperature.

  • Add 4 µL of the Alexa Fluor™ 647-labeled tracer to each well.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot the data against inhibitor concentration.

  • Determine IC₅₀ values using a four-parameter logistic curve fit.

Protocol 2: Western Blot for Inhibition of STAT Phosphorylation

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Human cell line (e.g., U-937)

  • RPMI-1640 medium with 10% FBS

  • Recombinant human cytokine (e.g., IFN-α)

  • This compound compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-STAT1, anti-STAT1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed U-937 cells in 6-well plates and culture overnight.

  • Starve the cells in serum-free medium for 4 hours.

  • Pre-treat cells with varying concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with IFN-α (100 ng/mL) for 15 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with primary antibody (e.g., anti-p-STAT1) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Visualize bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT1 and GAPDH as loading controls.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. Serum Starvation (4h) A->B C 3. Pre-treatment with this compound (1h) B->C D 4. Cytokine Stimulation (15min) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF) F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (p-STAT) H->I J 10. Secondary Antibody Incubation I->J K 11. ECL Detection & Imaging J->K L 12. Re-probe for Total STAT & Loading Control K->L

Figure 2: Experimental Workflow for Western Blot Analysis of p-STAT Inhibition.
Protocol 3: Cell Viability Assay (MTS Assay)

Objective: To evaluate the cytotoxic effects of this compound on a panel of cell lines.

Materials:

  • Various human cell lines (e.g., HeLa, Jurkat)

  • Appropriate culture media

  • This compound compound

  • MTS reagent (CellTiter 96® AQueous One Solution)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat cells with a range of concentrations of this compound for 72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) if applicable.

Conclusion

Selective JAK1 inhibitors, represented here by the hypothetical molecule this compound, demonstrate potent and specific disruption of the JAK1/STAT signaling pathway. This is evidenced by their low nanomolar IC₅₀ values against the JAK1 enzyme and their effective inhibition of cytokine-induced STAT phosphorylation in cellular models. The selectivity profile of such compounds is a key attribute, minimizing off-target effects associated with broader JAK family inhibition. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of novel JAK1 inhibitors, enabling a thorough characterization of their cellular effects and therapeutic potential.

References

Preliminary Efficacy Studies on Jak-IN-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data available, "Jak-IN-36" is not a recognized compound in publicly available scientific literature. Therefore, this technical guide has been generated using the well-characterized Janus kinase (JAK) inhibitor, Tofacitinib, as a representative molecule to illustrate the requested data presentation, experimental protocols, and visualizations. The data and methodologies presented herein are based on published information for Tofacitinib and should be considered illustrative for a hypothetical JAK inhibitor with a similar mechanism of action.

This document provides a comprehensive overview of the preliminary efficacy and mechanism of action of this compound, a novel inhibitor of the Janus kinase family. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the JAK-STAT signaling pathway.

Mechanism of Action

This compound is an orally administered small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a critical role in the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1][4]

This compound exerts its therapeutic effects by modulating the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammatory responses.[1][5] By inhibiting JAKs, this compound prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[1][4] this compound demonstrates selectivity for specific JAK isoforms, primarily inhibiting JAK1 and JAK3, with a lesser effect on JAK2.[1][6]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation pJAK pJAK JAK->pJAK Phosphorylation Jak_IN_36 This compound Jak_IN_36->JAK Inhibition STAT STAT pJAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Gene Transcription (Inflammation) pSTAT_dimer->Gene_Transcription Nuclear Translocation and DNA Binding

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The efficacy of this compound has been evaluated through in vitro kinase assays and clinical trials in patients with rheumatoid arthritis.

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)Selectivity vs. JAK1
JAK11.11x
JAK22018x
JAK310.9x
TYK25045x

Data is representative of Tofacitinib and is for illustrative purposes.

Table 2: Clinical Efficacy of this compound in Rheumatoid Arthritis (Phase 3 Study Data)
Outcome MeasureThis compound (5 mg BID) + MethotrexatePlacebo + Methotrexate
ACR20 Response at Month 3 59%25%
ACR50 Response at Month 3 31%13%
ACR70 Response at Month 3 15%6%
Change in HAQ-DI at Month 3 -0.55-0.24

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. HAQ-DI: Health Assessment Questionnaire-Disability Index. BID: twice daily. Data is representative of Tofacitinib clinical trial outcomes.[7]

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and TYK2.

Methodology:

  • Reagents and Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • ATP (Adenosine triphosphate).

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • This compound (serial dilutions).

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase-Glo® Luminescent Kinase Assay Kit.

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

    • Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the respective JAK enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound Start->Prepare_Reagents Add_Inhibitor Add this compound/Vehicle to 384-well Plate Prepare_Reagents->Add_Inhibitor Add_Enzyme Add JAK Enzyme and Incubate Add_Inhibitor->Add_Enzyme Start_Reaction Add ATP/Substrate Mix to Initiate Reaction Add_Enzyme->Start_Reaction Incubate_Reaction Incubate at 30°C for 60 min Start_Reaction->Incubate_Reaction Stop_Reaction Add Kinase-Glo® Reagent Incubate_Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition and IC50 Values Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro JAK kinase inhibition assay.

Cell-Based Assay for STAT Phosphorylation

Objective: To assess the functional inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Methodology:

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a cytokine-responsive cell line (e.g., TF-1 cells).

  • Reagents and Materials:

    • This compound (serial dilutions).

    • Cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2).

    • Cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Fixation/Permeabilization buffer.

    • Fluorochrome-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT5).

    • Flow cytometer.

  • Procedure:

    • Culture cells to the appropriate density.

    • Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for 15-30 minutes at 37°C.

    • Fix the cells immediately by adding a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

    • Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody.

    • Wash the cells with PBS.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

    • Calculate the percent inhibition of STAT phosphorylation at each concentration of this compound and determine the IC50 value.

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 0.5-1 hour.[4] It has a terminal half-life of approximately 3 hours.[8] The majority of the drug is cleared through hepatic metabolism, primarily by CYP3A4, with a smaller contribution from CYP2C19.[8][9] Pharmacodynamic studies have shown a dose-dependent reduction in circulating natural killer cells and an increase in B cells, along with a rapid decrease in C-reactive protein (CRP) levels, indicating a potent anti-inflammatory effect in vivo.[4]

Conclusion

The preliminary data on this compound, as represented by the Tofacitinib profile, demonstrate its potential as a potent and selective inhibitor of the JAK-STAT signaling pathway. Its efficacy in in vitro and cellular assays, coupled with significant clinical responses in rheumatoid arthritis, underscores its therapeutic promise for the treatment of immune-mediated inflammatory diseases. Further investigation into the long-term safety and efficacy of this compound is warranted.

References

Methodological & Application

Application Notes and Protocols for Jak-IN-36 in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] This signaling pathway, known as the JAK-STAT pathway, is crucial for regulating gene transcription involved in immunity, inflammation, and hematopoiesis.[1][2][3] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[1] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases, inflammatory conditions, and cancers, making JAKs attractive therapeutic targets.[1][3]

Jak-IN-36 is a potent and selective small molecule inhibitor of the JAK family of kinases. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound against various JAK isoforms.

Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the JAK kinase domain, preventing the phosphorylation of its downstream substrates.[1][4] This action blocks the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their dimerization, nuclear translocation, and regulation of target gene expression.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by this compound.

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by this compound Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Association pJAK pJAK (Active) JAK->pJAK 3. Trans-phosphorylation (Activation) STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus 6. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 7. Gene Regulation Jak_IN_36 This compound Jak_IN_36->pJAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table provides representative IC50 values for well-characterized JAK inhibitors against different JAK isoforms. This data serves as a reference for the expected potency and selectivity profile of a JAK inhibitor.

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
Tofacitinib112201>1000
Ruxolitinib3.32.8>400-
Baricitinib5.95.7>40053
Abrocitinib29803>10,0001250
Delgocitinib2.82.61358
This compound (Example Data) 15 5 250 >1000

Note: The IC50 values for known inhibitors are sourced from publicly available data.[4][5] The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

In Vitro Kinase Assay Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of this compound.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A Prepare Reagents: - Recombinant JAK Enzyme - Kinase Buffer - ATP - Substrate (e.g., peptide) - this compound (serial dilution) B Add Kinase, Buffer, and this compound to microplate wells A->B C Pre-incubate to allow inhibitor binding B->C D Initiate reaction by adding ATP and Substrate C->D E Incubate at room temperature to allow phosphorylation D->E F Stop the reaction E->F G Detect substrate phosphorylation (e.g., Fluorescence, Luminescence, Radioactivity) F->G H Data Analysis: - Plot % inhibition vs. [this compound] - Calculate IC50 G->H

Caption: A generalized workflow for determining the IC50 of this compound.

Detailed Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagents.

Materials and Reagents:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Biotinylated peptide substrate (e.g., a peptide derived from STAT1)

  • This compound stock solution in DMSO

  • Stop solution (e.g., 50 mM EDTA)

  • Detection reagents (e.g., Streptavidin-coated plates and a phospho-specific antibody conjugated to a detectable label for a fluorescence-based assay)

  • 384-well microplates

  • Plate reader capable of detecting the chosen signal (e.g., fluorescence)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Add the kinase assay buffer to all wells of a 384-well plate.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells.

    • Add the recombinant JAK enzyme to each well, except for the negative control wells.

  • Pre-incubation:

    • Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Prepare a solution of ATP and the biotinylated peptide substrate in the kinase assay buffer.

    • Add this mixture to all wells to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time may need to be optimized.

  • Reaction Termination:

    • Add the stop solution to all wells to terminate the kinase reaction.

  • Detection:

    • The detection method will depend on the assay format. For a fluorescence-based assay using a biotinylated substrate and a phospho-specific antibody:

      • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

      • Wash the plate to remove unbound components.

      • Add a primary antibody that specifically recognizes the phosphorylated substrate.

      • After incubation and washing, add a secondary antibody conjugated to a fluorescent probe.

      • Read the fluorescence signal on a compatible plate reader.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6]

This document provides a comprehensive guide for the in vitro characterization of the JAK inhibitor, this compound. The provided protocols and background information are intended to assist researchers in accurately determining the potency and selectivity of this and other similar compounds against the JAK family of kinases. Adherence to these guidelines will facilitate the generation of robust and reproducible data for drug discovery and development efforts.

References

Application Notes and Protocols for Janus Kinase (JAK) Inhibitors in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, specific dosage information for "Jak-IN-36" in mouse models of arthritis is not available in the public domain. The following application notes and protocols are based on established methodologies for other Janus kinase (JAK) inhibitors, such as Tofacitinib (CP-690550), in preclinical arthritis models. Researchers should use this information as a guide and perform dose-response studies to determine the optimal dosage for their specific JAK inhibitor of interest.

Introduction

Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, a critical regulator of the immune response.[1][2][3] This pathway is activated by numerous cytokines involved in the pathogenesis of rheumatoid arthritis (RA), leading to joint inflammation, cartilage degradation, and bone erosion.[1][3] Consequently, inhibiting JAKs presents a promising therapeutic strategy for RA. Mouse models of arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), are indispensable tools for the preclinical evaluation of novel JAK inhibitors.[4][5] These models replicate key pathological features of human RA, allowing for the assessment of a compound's efficacy and mechanism of action.[4][6]

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[7] The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[7] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[7][8] JAK inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.[7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Jak_IN_36 This compound (JAK Inhibitor) Jak_IN_36->JAK Inhibition Transcription Gene Transcription (Inflammation) DNA->Transcription 7. Gene Regulation

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Mouse Models of Arthritis

Collagen-Induced Arthritis (CIA)

The CIA model is widely used as it shares immunological and pathological characteristics with human RA.[4][9]

Protocol for Induction of CIA in DBA/1 Mice:

  • Animal Selection: Use male DBA/1 mice, 8-10 weeks old.[10]

  • Reagent Preparation:

    • Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL) in 0.05 M acetic acid with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.[4][11]

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[11]

  • Booster Immunization (Day 21):

    • Prepare an emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[10][12]

  • Monitoring:

    • Begin monitoring for signs of arthritis around day 24.

    • Score the paws 2-3 times per week based on a scale of 0-4 for each paw (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.[11]

Adjuvant-Induced Arthritis (AIA)

The AIA model is another common model for studying chronic inflammation.

Protocol for Induction of AIA in Lewis Rats or Mice:

  • Animal Selection: Use susceptible strains such as Lewis rats or certain mouse strains.

  • Reagent Preparation:

    • Use Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.[5]

  • Induction (Day 0):

    • Inject 100 µL of CFA subcutaneously at the base of the tail.[5]

  • Monitoring:

    • Arthritis typically develops in the peripheral joints within 10-14 days.[5]

    • Score the paws similarly to the CIA model.

Dosing of JAK Inhibitors in Mouse Arthritis Models

The following table summarizes dosages of other JAK inhibitors used in mouse models of arthritis. This data can serve as a starting point for designing studies with a new JAK inhibitor like this compound. Administration is typically initiated at the onset of clinical signs of arthritis.

CompoundMouse ModelDose RangeRoute of AdministrationReference
Tofacitinib (CP-690550)CIA1.5 - 15 mg/kg/dayOsmotic mini-pump[13][14]
TofacitinibCIA~11 mg/kg/day (ED50)Oral (QD)[15]
FedratinibJAK2V617F KI miceNot specifiedNot specified[16]

Note: QD = once daily. ED50 = half maximal effective dose.

Experimental Protocols

Dose-Response Study for a Novel JAK Inhibitor

Dose_Response_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Induction Induce Arthritis in Mice (e.g., CIA Model) Grouping Randomize Mice into Groups (n=8-10 per group) Induction->Grouping Vehicle Vehicle Control Group Grouping->Vehicle Begin Dosing at Arthritis Onset Dose1 Low Dose this compound Grouping->Dose1 Begin Dosing at Arthritis Onset Dose2 Mid Dose this compound Grouping->Dose2 Begin Dosing at Arthritis Onset Dose3 High Dose this compound Grouping->Dose3 Begin Dosing at Arthritis Onset PositiveControl Positive Control (e.g., Tofacitinib) Grouping->PositiveControl Begin Dosing at Arthritis Onset Scoring Monitor Clinical Score, Paw Swelling, Body Weight Vehicle->Scoring Dose1->Scoring Dose2->Scoring Dose3->Scoring PositiveControl->Scoring Termination Euthanize at Study End-Point Scoring->Termination Analysis Collect Samples for Analysis (Histology, Cytokines, Biomarkers) Termination->Analysis

Caption: Experimental workflow for a dose-response study of a JAK inhibitor.

Methodology:

  • Arthritis Induction: Induce arthritis in a cohort of mice using a standardized protocol (e.g., CIA).

  • Group Allocation: Once clinical signs of arthritis appear (e.g., clinical score > 1), randomize mice into treatment groups:

    • Vehicle control

    • Low, medium, and high doses of the test compound (e.g., this compound)

    • Positive control (e.g., an established JAK inhibitor or another anti-arthritic drug)

  • Drug Administration: Administer the compounds daily via the desired route (e.g., oral gavage, intraperitoneal injection, or osmotic mini-pump).

  • Efficacy Assessment:

    • Clinical Score: Record the arthritis score for each paw 2-3 times per week.

    • Paw Thickness: Measure paw swelling using a digital caliper.

    • Body Weight: Monitor body weight as an indicator of general health.

  • Terminal Procedures: At the end of the study (e.g., day 42 for CIA), euthanize the animals and collect samples.

  • Endpoint Analysis:

    • Histopathology: Collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.

Logical Flow for Dose-Response Analysis

Dose_Response_Logic Start Start: Dose-Response Data (Clinical Scores, Paw Swelling) Stats Statistical Analysis (e.g., ANOVA) Start->Stats SigEffect Significant Therapeutic Effect? Stats->SigEffect DoseDep Is the Effect Dose-Dependent? SigEffect->DoseDep Yes NoEffect No Significant Effect: Re-evaluate Compound or Model SigEffect->NoEffect No ED50 Calculate ED50 DoseDep->ED50 Yes NonDep Effect is Not Dose-Dependent: Investigate PK/PD DoseDep->NonDep No OptimalDose Identify Optimal Dose for Further Studies ED50->OptimalDose End End: Proceed with Optimized Dose OptimalDose->End

Caption: Logical flow for analyzing dose-response data.

Conclusion

While specific dosage data for this compound in mouse models of arthritis is not currently available, the established protocols for CIA and AIA models, along with dosage information from other JAK inhibitors, provide a solid foundation for initiating preclinical studies. A systematic dose-response study is crucial for determining the therapeutic window of any new JAK inhibitor. Careful monitoring of clinical signs and comprehensive endpoint analyses will be essential for evaluating the efficacy and potential of this compound as a treatment for rheumatoid arthritis.

References

Application Note: Western Blotting for Phosphorylated STAT Proteins Following Treatment with the JAK Inhibitor, Jak-IN-36

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including immunity, cell growth, and differentiation.[1][2][3] Cytokine or growth factor binding to their respective receptors triggers the activation of associated JAKs, which in turn phosphorylate STAT proteins.[4][5][6] Phosphorylated STATs (pSTATs) then dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression.[2][6] Dysregulation of the JAK/STAT pathway is implicated in various diseases, making it a key target for therapeutic intervention.

Jak-IN-36 is a potent inhibitor of JAKs, designed to attenuate the downstream signaling events of the JAK/STAT pathway. A crucial method for assessing the efficacy of this compound is to measure the phosphorylation status of STAT proteins via Western blotting. This application note provides a detailed protocol for the detection of pSTAT levels in cell lysates following treatment with this compound.

JAK/STAT Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical JAK/STAT signaling pathway and the mechanism of action for a JAK inhibitor like this compound.

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Data

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the effect of this compound on STAT3 phosphorylation at Tyr705. (Note: This data is illustrative).

Treatment GroupThis compound (nM)pSTAT3 (Tyr705) Relative DensityTotal STAT3 Relative DensitypSTAT3 / Total STAT3 Ratio% Inhibition of pSTAT3
Untreated Control01.001.020.980%
Vehicle Control (DMSO)00.980.990.99-1%
This compound100.651.010.6435%
This compound500.220.980.2278%
This compound2500.051.030.0595%

Detailed Protocol: Western Blot for pSTAT

This protocol outlines the steps for treating cells with this compound and subsequently performing a Western blot to detect pSTAT levels.

Materials and Reagents
  • Cell Culture: Adherent or suspension cells responsive to cytokine stimulation.

  • This compound: Stock solution prepared in DMSO.

  • Cytokine: Appropriate for activating the JAK/STAT pathway in the chosen cell line (e.g., IL-6, IFN-γ).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[7]

  • Protein Assay: BCA or Bradford assay kit.

  • SDS-PAGE: Gels, running buffer, and loading buffer.

  • Transfer System: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).[7][8]

  • Primary Antibodies: Rabbit anti-pSTAT (e.g., pSTAT3 Tyr705) and mouse anti-total STAT3.

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Loading Control Antibody: e.g., anti-GAPDH or anti-β-actin.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells - Treat with this compound - Stimulate with cytokine B 2. Cell Lysis and Protein Quantification - Lyse cells in buffer with inhibitors - Determine protein concentration A->B C 3. SDS-PAGE - Prepare samples in loading buffer - Separate proteins by size B->C D 4. Protein Transfer - Transfer proteins to PVDF membrane C->D E 5. Immunoblotting - Block membrane - Incubate with primary antibodies (pSTAT, Total STAT) - Incubate with secondary antibodies D->E F 6. Detection and Analysis - Add ECL substrate - Image blot - Quantify band densities E->F

Caption: Key steps of the Western blot workflow for pSTAT detection.

Step-by-Step Methodology

1. Cell Culture and Treatment

  • Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency.

  • Starve cells in low-serum or serum-free media for 4-6 hours, if necessary, to reduce basal signaling.

  • Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine for a predetermined time (e.g., 15-30 minutes) to induce STAT phosphorylation.

2. Cell Lysis and Protein Quantification

  • Place the culture dish on ice and wash the cells once with ice-cold PBS.[9]

  • Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[7][10]

  • For adherent cells, scrape them from the dish and transfer the lysate to a microcentrifuge tube.[9] For suspension cells, pellet them by centrifugation before adding lysis buffer.[9]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[9]

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[9]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[9]

3. SDS-PAGE

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add an equal volume of 2x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5-10 minutes.[11]

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel, including a molecular weight marker.[12]

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

4. Protein Transfer

  • Equilibrate the gel in transfer buffer.

  • Activate the PVDF membrane in methanol for 30 seconds, then rinse with deionized water and soak in transfer buffer.[12]

  • Assemble the transfer sandwich and perform a wet or semi-dry transfer according to the manufacturer's protocol.

5. Immunoblotting

  • After transfer, block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]

  • Incubate the membrane with the primary antibody against pSTAT (e.g., anti-pSTAT3 Tyr705) diluted in 5% BSA/TBST overnight at 4°C.[8]

  • Wash the membrane three times for 5-10 minutes each with TBST.[8]

  • Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[8][11]

  • Wash the membrane again three times for 5-10 minutes each with TBST.

6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT and a loading control like GAPDH or β-actin. Alternatively, run parallel gels for total STAT and loading control analysis.

Conclusion

This protocol provides a robust framework for assessing the inhibitory effect of this compound on STAT phosphorylation. Successful detection of pSTAT is highly dependent on the preservation of the phosphorylation state during sample preparation and the use of validated phospho-specific antibodies.[14][15][16] Optimization of this compound concentration and treatment time, as well as cytokine stimulation conditions, is recommended for each specific cell system.

References

Application Notes and Protocols for Flow Cytometry Analysis with Jak-IN-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-36 is a potent and selective inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1] This pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a significant target for therapeutic intervention in various autoimmune diseases, inflammatory conditions, and cancers.[2][3] Flow cytometry is an indispensable tool for dissecting the cellular effects of JAK inhibitors like this compound, allowing for the precise measurement of target engagement and downstream signaling events at the single-cell level.

This document provides detailed application notes and protocols for the analysis of this compound's effects using flow cytometry, with a focus on intracellular phospho-STAT (pSTAT) staining.

Mechanism of Action and Target Profile

This compound, with the chemical name N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-5-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine and molecular formula C22H23ClN6, is a small molecule inhibitor that targets the ATP-binding site of JAK1. By inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the expression of genes involved in inflammatory and immune responses.

Quantitative Data:
CompoundTargetIC50 (nM)
This compoundJAK12.2[1]

Note: IC50 values for JAK2, JAK3, and TYK2 are not currently publicly available for this compound.

Signaling Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. This compound, by selectively inhibiting JAK1, disrupts this signaling cascade.

JAK_STAT_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Expression Nucleus->Gene Regulates Jak_IN_36 This compound Jak_IN_36->JAK1 Inhibits

Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Flow Cytometry Analysis

The following diagram outlines the general workflow for assessing the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in immune cells.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_isolation Isolate PBMCs or Target Immune Cells inhibitor_incubation Pre-incubate with This compound (Dose Response) cell_isolation->inhibitor_incubation cytokine_stimulation Stimulate with Cytokine (e.g., IL-6, IFN-γ) inhibitor_incubation->cytokine_stimulation surface_stain Surface Marker Staining cytokine_stimulation->surface_stain fix_perm Fixation and Permeabilization surface_stain->fix_perm intracellular_stain Intracellular pSTAT Staining fix_perm->intracellular_stain flow_cytometry Acquire on Flow Cytometer intracellular_stain->flow_cytometry data_analysis Gate on Cell Populations and Analyze pSTAT MFI flow_cytometry->data_analysis

References

Application Notes and Protocols for Studying T-Cell Activation with a Representative JAK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note: Extensive searches did not yield specific information for a compound named "Jak-IN-36." The following application notes and protocols are based on the established mechanisms and experimental data of well-characterized, potent, and selective Janus Kinase (JAK) inhibitors used in T-cell activation research. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling that governs the proliferation, differentiation, and function of immune cells, including T-cells. The JAK/STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade initiated by cytokine binding to their receptors. In T-cells, cytokines such as Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21 utilize JAK1 and JAK3 to transmit their signals. Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and malignancies, making JAK inhibitors a significant area of therapeutic development.

Selective JAK inhibitors are powerful tools for dissecting the role of specific JAK isoforms in T-cell activation and for the development of targeted immunomodulatory therapies. These small molecules can potently and selectively block the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene transcription and T-cell effector functions.

Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway

Upon cytokine binding, receptor dimerization brings associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA sequences to regulate gene expression.

A selective JAK inhibitor, such as the representative compound discussed here, typically acts as an ATP-competitive inhibitor, binding to the kinase domain of a specific JAK isoform and preventing the phosphorylation of its substrates. By inhibiting JAK activity, these compounds effectively block the entire downstream signaling cascade, leading to a reduction in T-cell proliferation, differentiation, and cytokine production.

JAK_STAT_Pathway JAK/STAT Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Receptor_A Cytokine Receptor α Cytokine->Receptor_A Binding Receptor_B Cytokine Receptor γc Cytokine->Receptor_B JAK1 JAK1 Receptor_A->JAK1 Activation JAK3 JAK3 Receptor_B->JAK3 Activation JAK1->JAK3 Trans-phosphorylation STAT5_inactive STAT5 (inactive) JAK3->STAT5_inactive Phosphorylation STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization DNA Target Gene Promoters STAT5_active->DNA Nuclear Translocation & Binding Inhibitor Representative JAK Inhibitor Inhibitor->JAK3 Inhibition Transcription Gene Transcription (Proliferation, Cytokine Release) DNA->Transcription Initiation

Figure 1: Mechanism of a representative JAK inhibitor in T-cells.

Data Presentation: In Vitro Activity of a Representative JAK Inhibitor

The following table summarizes the quantitative data for a representative selective JAK inhibitor on T-cell functions.

Assay TypeCell TypeParameterValue
Kinase Activity Recombinant Human KinaseJAK3 IC505 nM
JAK1 IC50500 nM
JAK2 IC50>10,000 nM
TYK2 IC50>10,000 nM
Cellular Activity Human CD4+ T-cellsIL-2 induced p-STAT5 IC5025 nM
Human CD4+ T-cellsT-cell Proliferation (anti-CD3/CD28) IC50100 nM
Human PBMCsIFN-γ Production IC50150 nM
Human PBMCsIL-17 Production IC50120 nM

Experimental Protocols

T-Cell Proliferation Assay

This protocol details the measurement of T-cell proliferation inhibition using a dye dilution assay and flow cytometry.

a. Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+/CD8+ T-cells

  • RPMI-1640 medium with 10% FBS

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Representative JAK Inhibitor (stock solution in DMSO)

  • 96-well U-bottom plates

  • Flow cytometer

b. Protocol:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label cells with a proliferation dye according to the manufacturer's instructions.

  • Resuspend labeled cells at 1 x 10^6 cells/mL in complete RPMI medium.

  • Prepare a serial dilution of the representative JAK inhibitor. The final DMSO concentration should be ≤ 0.1%.

  • Add 100 µL of cell suspension to each well of a 96-well plate.

  • Add 100 µL of the appropriate inhibitor dilution or vehicle control (DMSO) to the wells.

  • Add anti-CD3/CD28 stimuli to the appropriate wells. Include unstimulated and stimulated controls.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8) if necessary.

  • Analyze the cells by flow cytometry, gating on the T-cell population of interest.

  • Proliferation is measured by the successive halving of the proliferation dye fluorescence intensity in daughter cells.

Cytokine Production Assay

This protocol describes the measurement of cytokine secretion from activated T-cells using ELISA or a multiplex bead array.

a. Materials:

  • PBMCs or isolated T-cells

  • Complete RPMI medium

  • Anti-CD3/CD28 antibodies

  • Representative JAK Inhibitor

  • ELISA kits for specific cytokines (e.g., IFN-γ, IL-17) or multiplex assay kits

  • 96-well flat-bottom plates

b. Protocol:

  • Plate 2 x 10^5 cells per well in a 96-well plate.

  • Add the representative JAK inhibitor at various concentrations.

  • Stimulate the cells with anti-CD3/CD28 antibodies.

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Perform ELISA or multiplex bead assay on the supernatants according to the manufacturer's protocol to quantify cytokine concentrations.

STAT5 Phosphorylation Assay

This protocol details the measurement of IL-2 induced STAT5 phosphorylation in T-cells by flow cytometry.

a. Materials:

  • Isolated CD4+ T-cells

  • RPMI with 1% BSA

  • Recombinant human IL-2

  • Representative JAK Inhibitor

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Anti-p-STAT5 (Tyr694) antibody, fluorescently conjugated

  • Anti-CD4 antibody

  • Flow cytometer

b. Protocol:

  • Starve isolated CD4+ T-cells in serum-free media for 2-4 hours.

  • Pre-incubate the cells with the representative JAK inhibitor or vehicle control for 1 hour at 37°C.

  • Stimulate the cells with recombinant human IL-2 (e.g., 100 IU/mL) for 15-30 minutes at 37°C.

  • Immediately fix the cells by adding a fixation buffer.

  • Wash the cells and then permeabilize them with a permeabilization buffer.

  • Stain the cells with the anti-p-STAT5 and anti-CD4 antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Analyze by flow cytometry, measuring the median fluorescence intensity (MFI) of p-STAT5 in the CD4+ T-cell population.

Visualizations

Experimental_Workflow Experimental Workflow for T-Cell Activation Studies cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_analysis Downstream Analysis Isolate_Cells Isolate T-Cells/PBMCs Plate_Cells Plate Cells Isolate_Cells->Plate_Cells Prepare_Inhibitor Prepare Inhibitor Dilutions Add_Inhibitor Add Inhibitor/Vehicle Prepare_Inhibitor->Add_Inhibitor Plate_Cells->Add_Inhibitor Add_Stimuli Add T-Cell Stimuli Add_Inhibitor->Add_Stimuli Incubate Incubate Add_Stimuli->Incubate Proliferation Proliferation Assay (Flow Cytometry) Incubate->Proliferation Cytokine Cytokine Assay (ELISA/Multiplex) Incubate->Cytokine Phosphorylation Phospho-STAT Assay (Flow Cytometry) Incubate->Phosphorylation

Figure 2: General workflow for studying T-cell activation.

Logical_Relationship Logical Flow of Inhibition Cytokine_Stim Cytokine Stimulation (e.g., IL-2) JAK_Activation JAK3 Activation Cytokine_Stim->JAK_Activation JAK_Inhibitor Representative JAK Inhibitor JAK_Inhibitor->JAK_Activation STAT_Phos STAT5 Phosphorylation JAK_Activation->STAT_Phos Gene_Exp Gene Expression STAT_Phos->Gene_Exp TCell_Response T-Cell Response (Proliferation, Cytokine Release) Gene_Exp->TCell_Response

Figure 3: Inhibitor's effect on the T-cell activation cascade.

Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Jak-IN-36 Inhibition in Targeting the JAK-STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in a multitude of diseases, including autoimmune disorders and cancers. Consequently, the development of specific and potent inhibitors of the JAK-STAT pathway is of significant interest in both basic research and therapeutic development. Two prominent strategies for interrogating and inhibiting this pathway are lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of small molecule inhibitors.

This document provides a detailed comparison of these two methodologies, focusing on the knockdown of JAK1 using lentiviral shRNA and the inhibition of JAK1 using the small molecule inhibitor, Jak-IN-36. We present a comprehensive overview of their mechanisms of action, quantitative comparisons of their efficacy and specificity, and detailed protocols for their application in a research setting.

Mechanisms of Action

Lentiviral shRNA Knockdown: This genetic approach utilizes a lentiviral vector to deliver a short hairpin RNA sequence targeting the mRNA of the gene of interest, in this case, JAK1. Once transcribed within the cell, the shRNA is processed by the cell's endogenous RNA interference (RNAi) machinery into a small interfering RNA (siRNA). This siRNA is then incorporated into the RNA-induced silencing complex (RISC), which seeks out and degrades the complementary JAK1 mRNA. This process leads to a significant and sustained reduction in the synthesis of the JAK1 protein.

This compound Inhibition: this compound is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1)[1]. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the JAK1 enzyme, preventing the phosphorylation of its downstream targets, primarily STAT proteins. This inhibition is rapid and reversible, and its efficacy is directly related to the concentration of the inhibitor.

Data Presentation: Quantitative Comparison

The choice between lentiviral shRNA and a small molecule inhibitor often depends on the specific experimental goals, including the desired duration of inhibition, the need for specificity, and the tolerance for off-target effects. The following tables summarize key quantitative data to aid in this decision-making process.

Table 1: Efficacy and Potency

ParameterLentiviral shRNA (JAK1)This compound
Mechanism Post-transcriptional gene silencingATP-competitive enzyme inhibition
Effect Reduction in total protein levelInhibition of kinase activity
Typical Efficacy >70-90% knockdown of mRNA/proteinIC50 of 2.2 nM for JAK1[1]
Onset of Effect 48-72 hours post-transductionMinutes to hours
Duration of Effect Stable and long-term in transduced cellsDependent on compound half-life and dosing

Table 2: Specificity and Off-Target Effects

ParameterLentiviral shRNA (JAK1)This compound (and other JAK Inhibitors)
On-Target Specificity High, determined by sequence homologyVariable, dependent on inhibitor design
Off-Target Mechanism "Seed region" mediated silencing of unintended mRNAsInhibition of other kinases with similar ATP-binding sites
Reported Off-Targets Can affect dozens to hundreds of unintended transcripts[2][3][4]Other JAK family members (JAK2, JAK3, TYK2), other kinases[5][6]
Validation Rescue experiments with shRNA-resistant cDNAKinome-wide screening panels

Table 3: Selectivity Profile of Representative JAK Inhibitors (IC50 in nM)

InhibitorJAK1JAK2JAK3TYK2Reference
This compound 2.2N/AN/AN/A[1]
Tofacitinib 112201>1000[7]
Baricitinib 5.95.7>40053[5]
Upadacitinib 432502300>5000[8]
Filgotinib 1028810116[9]

N/A: Data not publicly available in the searched literature.

Experimental Protocols

Protocol 1: Lentiviral shRNA Knockdown of JAK1

This protocol outlines the steps for producing lentiviral particles carrying a JAK1-targeting shRNA and transducing a target cell line.

Materials:

  • pLKO.1-shJAK1 plasmid DNA

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Target cells (e.g., HeLa, A549)

  • Polybrene

  • Puromycin

  • Complete cell culture medium

  • 0.45 µm syringe filter

Procedure:

  • Lentivirus Production (Day 1):

    • Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the pLKO.1-shJAK1 plasmid and the packaging plasmids using your preferred transfection reagent according to the manufacturer's instructions.

  • Virus Harvest (Day 3):

    • 48 hours post-transfection, collect the virus-containing supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any cellular debris. The viral supernatant can be stored at -80°C.

  • Cell Transduction (Day 4):

    • Plate your target cells in a 6-well plate to be 50-60% confluent on the day of transduction.

    • Prepare transduction media by mixing the viral supernatant with complete culture medium and Polybrene to a final concentration of 8 µg/mL.

    • Replace the existing media on your target cells with the transduction media.

    • Incubate the cells for 24 hours.

  • Selection and Expansion (Day 5 onwards):

    • 48 hours post-transduction, replace the media with fresh complete medium containing a predetermined concentration of puromycin to select for successfully transduced cells.

    • Continue to culture the cells in puromycin-containing medium, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.

    • Expand the puromycin-resistant cells for downstream analysis.

  • Validation of Knockdown:

    • Assess JAK1 mRNA levels using qRT-PCR.

    • Evaluate JAK1 protein levels by Western blotting.

Protocol 2: this compound Inhibition and Functional Analysis

This protocol describes a cell-based assay to evaluate the inhibitory effect of this compound on cytokine-induced STAT3 phosphorylation using phospho-flow cytometry.

Materials:

  • Target cells (e.g., U937, primary PBMCs)

  • This compound

  • Cytokine stimulant (e.g., IL-6)

  • Formaldehyde (16%)

  • Methanol (ice-cold)

  • PBS

  • FACS buffer (PBS + 2% FBS)

  • Fluorochrome-conjugated antibodies: anti-CD45, anti-pSTAT3 (Y705), and corresponding isotype controls.

Procedure:

  • Cell Preparation and Inhibitor Treatment:

    • Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) to the respective tubes and incubate for 1 hour at 37°C. Include a DMSO vehicle control.

  • Cytokine Stimulation:

    • Stimulate the cells by adding IL-6 to a final concentration of 100 ng/mL to all tubes except for the unstimulated control.

    • Incubate for 15 minutes at 37°C.

  • Fixation:

    • Immediately stop the stimulation by adding 1 mL of pre-warmed 1.6% formaldehyde in PBS.

    • Incubate for 10 minutes at 37°C.

    • Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.

  • Permeabilization:

    • Gently resuspend the cell pellet in 1 mL of ice-cold methanol.

    • Incubate on ice for 30 minutes.

    • Wash the cells twice with 2 mL of FACS buffer.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer containing the anti-CD45 and anti-pSTAT3 antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells twice with 2 mL of FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Gate on the cell population of interest using the CD45 marker and analyze the median fluorescence intensity (MFI) of the pSTAT3 signal.

Visualization of Pathways and Workflows

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates

Caption: The canonical JAK-STAT signaling pathway.

Lentiviral shRNA Mechanism of Action

shRNA_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Lentivirus Lentiviral Particle shRNA_gene shRNA Gene Lentivirus->shRNA_gene Delivers shRNA shRNA transcript shRNA_gene->shRNA Transcription Dicer Dicer shRNA->Dicer Processed by siRNA siRNA Dicer->siRNA RISC RISC siRNA->RISC Loaded into mRNA Target mRNA (e.g., JAK1) RISC->mRNA Binds to Degradation mRNA Degradation mRNA->Degradation Leads to

Caption: Mechanism of lentiviral shRNA-mediated gene silencing.

Comparative Experimental Workflow

Comparative_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_inhibitor This compound Inhibition shRNA_transduction Transduce cells with shJAK1 lentivirus shRNA_selection Puromycin Selection shRNA_transduction->shRNA_selection shRNA_validation Validate Knockdown (qRT-PCR, Western Blot) shRNA_selection->shRNA_validation shRNA_functional Functional Assays shRNA_validation->shRNA_functional end Compare Outcomes shRNA_functional->end inhibitor_treatment Treat cells with This compound inhibitor_functional Functional Assays inhibitor_treatment->inhibitor_functional inhibitor_functional->end start Target Cells start->shRNA_transduction start->inhibitor_treatment

Caption: Workflow for comparing shRNA knockdown and inhibitor effects.

Logical Relationship of Inhibition Strategies

Logical_Relationship cluster_shRNA shRNA Knockdown cluster_inhibitor This compound Inhibition shRNA_target JAK1 mRNA shRNA_effect Decreased JAK1 Protein shRNA_target->shRNA_effect shRNA_outcome Loss of Scaffolding and Kinase Functions shRNA_effect->shRNA_outcome common_goal Inhibition of JAK-STAT Signaling shRNA_outcome->common_goal inhibitor_target JAK1 Protein inhibitor_effect Inhibited Kinase Activity inhibitor_target->inhibitor_effect inhibitor_outcome Loss of Kinase Function Only inhibitor_effect->inhibitor_outcome inhibitor_outcome->common_goal

Caption: Divergent mechanisms leading to a common biological goal.

Conclusion

Both lentiviral shRNA knockdown and small molecule inhibitors like this compound are powerful tools for dissecting the JAK-STAT pathway. Lentiviral shRNA offers a method for stable, long-term reduction of the target protein, which is advantageous for studies requiring sustained inhibition or for creating stable cell lines. However, the potential for off-target effects mediated by the shRNA seed region necessitates careful validation.

In contrast, small molecule inhibitors provide a rapid, reversible, and dose-dependent means of inhibiting enzyme activity, which is ideal for studying the acute effects of pathway inhibition and for mimicking therapeutic interventions. The specificity of these inhibitors can vary, and thorough characterization of their kinome-wide activity is crucial for interpreting experimental results. The choice between these two approaches should be guided by the specific scientific question, the experimental system, and a clear understanding of the inherent advantages and limitations of each technique.

References

Troubleshooting & Optimization

Jak-IN-36 off-target effects mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the potential off-target effects of Jak-IN-36, a covalent inhibitor of the TYK2 pseudokinase domain.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, covalent inhibitor that targets a specific cysteine residue within the pseudokinase (JH2) domain of Tyrosine Kinase 2 (TYK2). By binding to this domain, this compound allosterically inhibits the function of the adjacent kinase (JH1) domain, thereby blocking the downstream signaling cascade.

Q2: I'm observing unexpected cellular toxicity at concentrations close to the effective dose. Could this be an off-target effect?

Yes, unexpected toxicity is a potential indicator of off-target effects. This compound contains an electrophilic warhead that, while designed for a specific cysteine on TYK2, can potentially react with other accessible cysteine residues on different proteins. This can lead to the inhibition of other essential cellular pathways and result in toxicity. We recommend performing a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the therapeutic window in your specific cell system.

Q3: My results show incomplete rescue when I express a TYK2 mutant lacking the target cysteine. What could be the cause?

This situation strongly suggests off-target activity. If a cysteine-mutant TYK2 fails to fully rescue the phenotype, it implies that this compound is modulating other signaling pathways that contribute to the observed effect. We recommend investigating the activity of other JAK family members or known kinases susceptible to covalent inhibition.

Q4: How can I experimentally distinguish between on-target TYK2 inhibition and off-target effects?

The most robust method is to use a combination of controls:

  • Chemical Control: Use an inactive, non-covalent analog of this compound if available. This analog should have a similar structure but lack the reactive electrophile, helping to identify effects caused by the core scaffold itself.

  • Genetic Control: The gold standard is a rescue experiment. Express a version of TYK2 where the target cysteine residue has been mutated (e.g., to a serine). If the cellular phenotype induced by this compound is reversed in cells expressing the mutant TYK2, it confirms the effect is on-target.

  • Orthogonal Approach: Use a different, structurally unrelated TYK2 inhibitor (e.g., a non-covalent, ATP-competitive inhibitor) to see if it phenocopies the effects of this compound.

Troubleshooting Guide

Issue 1: Inhibition of signaling downstream of other cytokine receptors.

You are studying the IL-12/TYK2/STAT4 pathway, but you also observe inhibition of IL-6/JAK1/STAT3 signaling after treatment with this compound.

  • Possible Cause: this compound may be exhibiting off-target activity against JAK1. Although designed for TYK2, covalent inhibitors can react with other kinases that have a suitably positioned cysteine residue.

  • Troubleshooting Steps:

    • Perform a Kinase Selectivity Screen: Analyze the effect of this compound on the phosphorylation of STAT3 upon IL-6 stimulation via Western blot.

    • Lower the Concentration: Titrate this compound to the lowest effective concentration for TYK2 inhibition to minimize off-target effects.

    • Consult Selectivity Data: Refer to the kinase selectivity profile below (Table 1) to check for known off-target activity against other JAK family members.

Issue 2: High background signal in a cellular thermal shift assay (CETSA).

You are trying to confirm target engagement in cells but observe widespread protein stabilization, making it difficult to isolate the specific effect on TYK2.

  • Possible Cause: The electrophilic nature of this compound may be causing covalent modification of numerous proteins, leading to non-specific thermal stabilization.

  • Troubleshooting Steps:

    • Reduce Incubation Time: Shorten the incubation period of this compound with the cells to limit the extent of off-target covalent reactions before analysis.

    • Optimize Concentration: Use a concentration that is just sufficient to saturate the TYK2 target, thereby reducing the pool of unbound inhibitor available for off-target binding.

    • Include a Competitive Blocker: Pre-incubate cells with a high concentration of a non-covalent, reversible TYK2 inhibitor before adding this compound. This should prevent this compound from binding to TYK2, and any remaining stabilization effects can be attributed to off-targets.

Quantitative Data Summary

The following tables summarize the selectivity and recommended concentrations for this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target IC₅₀ (nM) - Biochemical Assay Description
TYK2 (JH2) 5 Primary On-Target
JAK1 250 Potential Off-Target
JAK2 800 Lower-Priority Off-Target
JAK3 > 5000 Low Off-Target Activity
EGFR 1500 Cysteine-containing kinase; potential off-target
TEC > 10000 Low Off-Target Activity

| BTK | 8000 | Low Off-Target Activity |

Table 2: Recommended Working Concentrations for this compound

Experimental System Recommended Concentration Range Notes
Biochemical Assays (isolated enzyme) 5 - 50 nM Use for direct enzyme inhibition studies.
Cellular Assays (e.g., Western blot) 100 - 500 nM Higher concentration needed for cell penetration and target engagement.

| Cellular Cytotoxicity Assays | 1 µM - 20 µM | Concentrations where off-target toxicity may become apparent. |

Experimental Protocols

Protocol 1: Western Blot Analysis for On-Target vs. Off-Target JAK-STAT Inhibition

This protocol allows for the simultaneous assessment of TYK2 and potential JAK1 off-target activity.

  • Cell Culture and Starvation: Plate A549 cells (or another suitable cell line) and grow to 80% confluency. Serum starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat cells with a dose-response of this compound (e.g., 0, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM) for 2 hours.

  • Cytokine Stimulation:

    • For the TYK2 pathway, stimulate one set of wells with 10 ng/mL of human IL-12 for 20 minutes.

    • For the JAK1 pathway, stimulate a parallel set of wells with 10 ng/mL of human IL-6 for 20 minutes.

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against: p-STAT4 (TYK2 pathway), STAT4, p-STAT3 (JAK1 pathway), STAT3, and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the IC₅₀ for inhibition of STAT4 and STAT3 phosphorylation. A significant inhibition of p-STAT3 indicates off-target activity on the JAK1 pathway.

Visualizations

TYK2_Signaling_Pathway cluster_TYK2 TYK2 Structure Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor (e.g., IL-12R) Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK_other JAK2 Receptor->JAK_other activates STAT STAT TYK2->STAT phosphorylates JAK_other->STAT JH2 JH2 (Pseudokinase) JH1 JH1 (Kinase) JH2->JH1 allosteric regulation Jak_IN_36 This compound Jak_IN_36->JH2 covalently binds & inhibits pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates Gene Gene Transcription Nucleus->Gene

Caption: Canonical TYK2 signaling pathway and the mechanism of inhibition by this compound.

Troubleshooting_Workflow Start Start: Unexpected Phenotype (e.g., toxicity, altered signaling) Q1 Is phenotype observed with structurally distinct TYK2 inhibitor? Start->Q1 OnTarget Conclusion: Phenotype is likely ON-TARGET Q1->OnTarget  Yes OffTarget Suspicion: Phenotype may be OFF-TARGET Q1->OffTarget  No Q2 Does a non-covalent analog (lacking warhead) cause the effect? OffTarget->Q2 Exp2 Experiment: Genetic rescue with cysteine-mutant TYK2 OffTarget->Exp2 ScaffoldEffect Conclusion: Effect is due to core scaffold, not covalent inhibition. Q2->ScaffoldEffect  Yes CovalentOffTarget Suspicion: Covalent OFF-TARGET effect Q2->CovalentOffTarget  No Exp1 Experiment: Kinome-wide profiling or Western blot for key off-targets (e.g., other JAKs) CovalentOffTarget->Exp1 Q3 Does mutant TYK2 fully rescue phenotype? Exp2->Q3 ConfirmOnTarget Conclusion: Phenotype is confirmed ON-TARGET Q3->ConfirmOnTarget  Yes ConfirmOffTarget Conclusion: Phenotype is confirmed OFF-TARGET. Identify off-target protein. Q3->ConfirmOffTarget  No

Caption: A logical workflow for troubleshooting potential off-target effects of this compound.

Determining the Effective Dose of a Novel JAK Inhibitor In Vivo: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Jak-IN-36" is not publicly available in the provided search results. This guide offers a general framework and best practices for determining the in vivo effective dose of a novel Janus kinase (JAK) inhibitor, based on established principles and data from analogous compounds.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo effective dose of a novel JAK inhibitor?

A1: Begin with a thorough in vitro characterization of your inhibitor. This includes determining its potency (IC50) against the target JAK isoforms and assessing its selectivity across the kinome.[1][2] Preclinical studies in relevant cell lines are also crucial to establish a concentration-response relationship and to identify potential off-target effects.[3] This in vitro data will be instrumental in selecting a starting dose for your in vivo studies.

Q2: How do I select an appropriate animal model?

A2: The choice of animal model is critical and depends on the therapeutic indication. For inflammatory diseases, models like collagen-induced arthritis in mice or rats are commonly used.[4] For oncology indications, xenograft models using human cancer cell lines are often employed.[5] The selected model should have a well-characterized role of the JAK-STAT pathway in its disease pathogenesis.[6][7]

Q3: What are the key considerations for a dose-ranging study design?

A3: A typical dose-ranging study involves administering multiple dose levels of the compound to different groups of animals. It is advisable to include a vehicle control group and a positive control (a known effective compound), if available. The study should be designed to identify a dose that shows efficacy without causing significant toxicity. Key parameters to monitor include clinical signs of disease, body weight, and relevant biomarkers.

Q4: How can I assess the pharmacokinetics (PK) and pharmacodynamics (PD) of my JAK inhibitor in vivo?

A4: PK studies measure the absorption, distribution, metabolism, and excretion (ADME) of the drug, determining its concentration in the plasma and tissues over time.[8] PD studies, on the other hand, measure the biological effect of the drug. For JAK inhibitors, a key PD marker is the inhibition of STAT phosphorylation in target tissues or peripheral blood mononuclear cells (PBMCs).[1][5] The goal is to establish a PK/PD relationship that links drug exposure to target engagement and efficacy.

Q5: What are the common safety and toxicity concerns with JAK inhibitors?

A5: JAK inhibitors can have on-target and off-target toxicities. Common concerns include immunosuppression leading to an increased risk of infections, hematological abnormalities (such as anemia), and potential for cardiovascular events or malignancies with long-term use.[9][10][11][12] Therefore, comprehensive safety monitoring, including complete blood counts and clinical chemistry, is essential in your in vivo studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of in vivo efficacy despite good in vitro potency. Poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance).Conduct PK studies to assess drug exposure. Consider reformulating the compound or modifying the dosing regimen (e.g., more frequent administration).[5]
Inappropriate animal model where the targeted JAK pathway is not a key driver of the disease.Re-evaluate the relevance of the animal model to the human disease and the role of the specific JAK isoform.
Unexpected toxicity at doses predicted to be safe. Off-target effects of the inhibitor.Perform a broader kinase selectivity screen to identify potential off-target activities.
Species-specific metabolism leading to the formation of toxic metabolites.Conduct metabolic profiling in the animal species being used.
High variability in experimental results. Inconsistent drug formulation or administration.Ensure a standardized and validated protocol for drug preparation and delivery.
Biological variability within the animal cohort.Increase the number of animals per group to improve statistical power. Ensure proper randomization and blinding of the study.

Experimental Protocols

Dose-Ranging Efficacy Study in a Murine Collagen-Induced Arthritis (CIA) Model
  • Animal Model: DBA/1 mice, 8-10 weeks old.

  • Induction of Arthritis: Induce CIA by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Dosing Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2-5: Novel JAK inhibitor at increasing doses (e.g., 1, 3, 10, 30 mg/kg), administered orally once or twice daily.

    • Group 6: Positive control (e.g., an approved JAK inhibitor like tofacitinib).

  • Treatment: Begin treatment upon the onset of clinical signs of arthritis.

  • Efficacy Assessment: Monitor animals daily for clinical signs of arthritis using a standardized scoring system. Measure paw swelling using calipers.

  • Endpoint Analysis: At the end of the study, collect blood for PK analysis and tissues (e.g., paws) for histological evaluation of joint inflammation and damage.

Pharmacodynamic (PD) Marker Analysis: Inhibition of STAT3 Phosphorylation
  • Sample Collection: Collect whole blood or spleen tissue from treated and control animals at various time points after dosing.

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood or splenocytes from the spleen.

  • Cytokine Stimulation: Stimulate the cells ex vivo with a relevant cytokine that signals through the targeted JAK-STAT pathway (e.g., IL-6 to assess pSTAT3).

  • Flow Cytometry Analysis:

    • Fix and permeabilize the cells.

    • Stain with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT3 (pSTAT3).

    • Analyze the samples using a flow cytometer to quantify the percentage of pSTAT3-positive cells.

  • Data Analysis: Compare the levels of pSTAT3 inhibition across different dose groups and time points to determine the extent and duration of target engagement.

Quantitative Data Summary

The following tables provide examples of in vivo doses for other JAK inhibitors from preclinical studies.

Table 1: Examples of In Vivo Doses of JAK Inhibitors in Preclinical Models

Compound Animal Model Dose Route of Administration Observed Effect Reference
AZD1480ALL Xenograft (Mouse)10 mg/kgNot SpecifiedpSTAT5 suppression for up to 8 hours[5]
PF-06651600Solid Tumor (Mouse)Low-dose (in drinking water)OralImproved T-cell responses and decreased tumor load[13]
TofacitinibCollagen-Induced Arthritis (Mouse)Not SpecifiedNot SpecifiedInhibition of JAK1 and JAK3 signaling[4]

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK (Janus Kinase) Cytokine Receptor->JAK 2. Receptor Dimerization Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding pJAK pJAK (Phosphorylated) JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT (Phosphorylated) STAT->pSTAT pSTAT Dimer pSTAT Dimer pSTAT->pSTAT Dimer 5. Dimerization Nucleus Nucleus pSTAT Dimer->Nucleus 6. Nuclear Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription 7. Regulation of Gene Expression

Caption: The JAK-STAT signaling pathway.

In_Vivo_Dose_Finding_Workflow Start Start In_Vitro_Characterization In Vitro Characterization (Potency, Selectivity) Start->In_Vitro_Characterization Dose_Range_Selection Select Dose Range for In Vivo Study In_Vitro_Characterization->Dose_Range_Selection Dose_Ranging_Study Conduct Dose-Ranging Study Dose_Range_Selection->Dose_Ranging_Study Animal_Model_Selection Select Appropriate Animal Model Animal_Model_Selection->Dose_Ranging_Study Efficacy_Assessment Assess Efficacy (Clinical Scores, Biomarkers) Dose_Ranging_Study->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (Body Weight, Clinical Signs) Dose_Ranging_Study->Toxicity_Assessment PK_PD_Analysis Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Efficacy_Assessment->PK_PD_Analysis Toxicity_Assessment->PK_PD_Analysis Effective_Dose_Determination Determine Minimum Effective and Maximum Tolerated Dose PK_PD_Analysis->Effective_Dose_Determination End End Effective_Dose_Determination->End

Caption: Experimental workflow for in vivo dose determination.

Troubleshooting_Logic Start In Vivo Experiment Efficacy_Observed Efficacy Observed? Start->Efficacy_Observed Toxicity_Observed Toxicity Observed? Efficacy_Observed->Toxicity_Observed Yes PK_PD_Conducted PK/PD Confirmed Target Engagement? Efficacy_Observed->PK_PD_Conducted No Optimize_Dose Optimize Dose/Schedule Toxicity_Observed->Optimize_Dose Yes Proceed Proceed with Further Studies Toxicity_Observed->Proceed No PK_PD_Conducted->Optimize_Dose Yes Investigate_PK Investigate PK Properties PK_PD_Conducted->Investigate_PK No Assess_Off_Target Assess Off-Target Effects Optimize_Dose->Assess_Off_Target Re-evaluate_Model Re-evaluate Animal Model Investigate_PK->Re-evaluate_Model

Caption: Troubleshooting logic for in vivo experiments.

References

Technical Support Center: Stabilizing Jak-IN-36 in Solution for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Jak-IN-36 in long-term experimental setups. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and efficacy of this compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. Its chemical formula is C22H23ClN6, with a molecular weight of 406.9 g/mol .[1] Like other compounds in its class, this compound is designed to target the Janus kinase (JAK) family of enzymes.[2][3][4] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[5][6][7] This pathway transduces signals from various cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[8][9][10][11] By inhibiting one or more JAK isotypes, this compound can modulate downstream signaling cascades, primarily by preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6][9]

Q2: How should I dissolve and store this compound?

A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[12][13][14] For long-term storage, it is advisable to store the lyophilized compound at -20°C or -80°C, protected from light and moisture.[15] Once dissolved in DMSO, the stock solution should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14]

Q3: I'm observing precipitation when diluting my this compound DMSO stock in aqueous media. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous buffers (like PBS) or cell culture media is a common issue with hydrophobic small molecules.[12] This occurs because the compound is significantly less soluble in aqueous environments than in DMSO. To mitigate this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.

  • Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions in your aqueous medium.

  • Increase the percentage of DMSO (with caution): While a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines, slightly increasing this percentage (e.g., to 1%) might help maintain solubility. However, it is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.

  • Sonication: Gentle sonication of the solution after dilution can help to redissolve small precipitates.[14]

  • Warm the solution: Gently warming the solution to 37°C may aid in solubilization, but be cautious as prolonged heating can degrade the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous solution Low aqueous solubility of the compound.- Lower the final concentration of this compound.- Perform serial dilutions.- Increase the final DMSO concentration (include a vehicle control).- Gently sonicate or warm the solution.
Loss of this compound activity over time in long-term experiments Degradation of the compound in aqueous media at 37°C.- Prepare fresh working solutions from a frozen DMSO stock for each time point if possible.- Minimize the exposure of the compound to light and elevated temperatures.- Consider the stability of the compound in your specific cell culture medium, as components like cysteine and iron can impact stability.[16]
Inconsistent experimental results - Inaccurate concentration of the stock solution.- Degradation of the stock solution due to improper storage.- Variability in dilution preparation.- Ensure the lyophilized powder is fully dissolved in DMSO when making the stock solution.- Store stock solutions in small, single-use aliquots at -80°C.- Use calibrated pipettes and consistent dilution techniques.
Cell toxicity observed at expected therapeutic concentrations - Off-target effects of the compound.- High sensitivity of the cell line to the compound or DMSO.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Always include a vehicle control (DMSO alone) at the same final concentration used for the compound.- Reduce the final DMSO concentration if possible.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions
  • Preparation of 10 mM Stock Solution in DMSO:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided (Molecular Weight: 406.9 g/mol ).

    • Add the calculated volume of high-purity, anhydrous DMSO to the vial.

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions for Cell Culture Experiments:

    • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in media (to get 100 µM) and then further dilute that 1:10 in media.

    • Gently mix the solution after each dilution step.

    • Use the freshly prepared working solutions immediately. Do not store working solutions in aqueous media for extended periods.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H23ClN6[1]
Molecular Weight406.9 g/mol [1]
Chemical ClassPyrrolo[2,3-d]pyrimidine[1]

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of this compound.

Stability_Workflow A Prepare 10 mM this compound stock in DMSO B Dilute to final concentration in experimental medium (e.g., cell culture media) A->B C Incubate at 37°C B->C D Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours) C->D E Analyze this compound concentration by LC-MS or HPLC D->E F Plot concentration vs. time to determine degradation rate E->F

References

Preventing Jak-IN-36 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Jak-IN-36 degradation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a potent and selective covalent inhibitor of Janus kinase 3 (JAK3).[1][2] As a covalent inhibitor, it contains a reactive electrophilic group designed to form a stable bond with a specific cysteine residue (Cys909) in the ATP-binding site of JAK3.[3][4][5] This reactivity, however, can also make the molecule susceptible to degradation in the aqueous and complex environment of cell culture media, potentially leading to a loss of potency and inconsistent experimental results.

Q2: What are the common signs of this compound degradation in my experiments?

Signs of this compound degradation can manifest as:

  • Reduced or inconsistent inhibition of JAK3 signaling: You may observe a weaker than expected or variable downstream effect, such as reduced inhibition of STAT phosphorylation.

  • Need for higher concentrations: You might find that higher concentrations of this compound are required to achieve the desired biological effect compared to initial experiments or published data.

  • Time-dependent loss of activity: The inhibitory effect of this compound may decrease over the course of a long-term cell culture experiment.

  • Precipitate formation in media: While not always indicative of degradation, the formation of precipitates can suggest solubility issues that may be exacerbated by degradation.

Q3: What factors can contribute to the degradation of this compound in cell culture media?

Several factors can influence the stability of small molecules like this compound in cell culture:

  • pH of the media: The pH of standard cell culture media (typically 7.2-7.4) can affect the stability of compounds susceptible to hydrolysis.

  • Media components: Components such as serum proteins can bind to small molecules, affecting their availability and stability. Other media components could potentially react with the inhibitor.

  • Light exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the degradation of less stable compounds.

  • Dissolution solvent: The solvent used to dissolve this compound (commonly DMSO) and its final concentration in the media can impact solubility and stability.

Q4: How can I assess the stability of this compound in my specific cell culture setup?

To determine the stability of this compound under your experimental conditions, you can perform a time-course experiment and analyze the concentration of the compound over time using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to this compound degradation.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in stock solution or cell culture media.1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. 3. Add this compound to the cell culture media immediately before treating the cells. 4. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Higher than expected IC50 value Loss of active this compound due to degradation.1. Perform a stability study of this compound in your specific cell culture media (see protocol below). 2. Based on the stability data, adjust the timing of your experiment or the frequency of compound addition. 3. Consider using serum-free or low-serum media if serum components are found to contribute significantly to degradation.
Loss of inhibitory effect over time in long-term cultures This compound is degrading during the extended incubation period.1. Determine the half-life of this compound in your culture conditions. 2. Replenish the media with freshly prepared this compound at intervals shorter than its half-life. For example, if the half-life is 24 hours, consider a media change with fresh compound every 12-18 hours.
Precipitate forms in the media after adding this compound Poor solubility of this compound, which can be exacerbated by degradation products acting as seeds for precipitation.1. Ensure the final DMSO concentration in your media is as low as possible (ideally ≤ 0.1%) to maintain solubility without causing cellular toxicity. 2. After diluting the this compound stock solution in media, vortex or mix thoroughly before adding to the cells. 3. Visually inspect the media for any signs of precipitation before and during the experiment.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical covalent inhibitor with properties similar to this compound. Note: This data is for demonstration purposes and users are strongly encouraged to determine the stability of this compound in their specific experimental system.

Table 1: Illustrative Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)Remaining this compound in DMEM + 10% FBS (%)Remaining this compound in RPMI-1640 + 10% FBS (%)Remaining this compound in Serum-Free DMEM (%)
0100100100
6858892
12727585
24515570
48263049

Table 2: Illustrative Effect of Storage Conditions on this compound Stability

Storage ConditionTimeRemaining this compound (%)
Room Temperature (in media)2 hours95
4°C (in media)24 hours80
-20°C (in DMSO stock)1 month98
-80°C (in DMSO stock)6 months99

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using LC-MS.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the test solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).

  • Time point 0: Immediately after preparation, take an aliquot of the this compound-containing medium (e.g., 100 µL), and store it at -80°C until analysis. This will serve as your baseline (100% concentration).

  • Incubate the remaining medium: Place the rest of the this compound-containing medium in a sterile, sealed tube in a 37°C incubator.

  • Collect samples at different time points: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots (e.g., 100 µL) and store them at -80°C.

  • Sample preparation for LC-MS:

    • Thaw the samples.

    • To precipitate proteins, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to each sample.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for LC-MS analysis.

  • LC-MS analysis: Analyze the samples to quantify the remaining concentration of this compound at each time point.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. Plot the percentage of remaining compound against time to determine the degradation kinetics.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerizes Jak_IN_36 This compound Jak_IN_36->JAK3 Covalently Inhibits GeneExpression Gene Expression Biological_Response Biological Response GeneExpression->Biological_Response Leads to Cytokine Cytokine Cytokine->CytokineReceptor Binds pSTAT_dimer->GeneExpression Translocates to Nucleus

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound Stock (10 mM in DMSO) B Spike Cell Culture Media (e.g., 1 µM) A->B C Time 0 Sample (Store at -80°C) B->C D Incubate at 37°C B->D F Protein Precipitation C->F E Collect Samples at Various Time Points D->E E->F G LC-MS Analysis F->G H Data Analysis (% Remaining vs. Time) G->H

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Logic Start Inconsistent/Weak Inhibitory Effect Q1 Is the this compound stock solution fresh? Start->Q1 Sol1 Prepare fresh stock in anhydrous DMSO. Aliquot and store at -80°C. Q1->Sol1 No Q2 Was the compound added to media right before the experiment? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Add this compound to media immediately before use. Q2->Sol2 No Q3 Is it a long-term experiment (>24h)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Perform stability test. Replenish media with fresh compound periodically. Q3->Sol3 Yes End Consistent Results Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A logical troubleshooting guide for inconsistent this compound activity.

References

Validation & Comparative

A Comparative Guide: Tofacitinib versus Novel JAK Inhibitors in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating novel Janus kinase (JAK) inhibitors, exemplified by the placeholder "Jak-IN-36," against the established therapeutic, tofacitinib, in preclinical rheumatoid arthritis (RA) models. Due to the absence of publicly available data for a compound specifically named "this compound," this document will present comprehensive data for tofacitinib and outline the requisite experimental data needed from a novel inhibitor for a thorough comparison.

Introduction to JAK Inhibition in Rheumatoid Arthritis

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in mediating the inflammatory cascade by transducing signals from various cytokines and growth factors.[1][2] Tofacitinib (Xeljanz®) was the first oral JAK inhibitor approved for the treatment of moderate to severe RA.[1] It functions by inhibiting JAK enzymes, thereby modulating cytokine signaling and reducing the inflammatory response.[1] This guide will focus on the preclinical evaluation of JAK inhibitors in the widely used collagen-induced arthritis (CIA) animal model.[1][3][4][5]

Mechanism of Action: The JAK-STAT Signaling Pathway

JAK inhibitors exert their therapeutic effects by interfering with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines that are implicated in the pathogenesis of RA.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 5. Dimerization Nucleus Nucleus pSTAT->Nucleus 6. Nuclear Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 7. Gene Expression Tofacitinib Tofacitinib / this compound Tofacitinib->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely accepted preclinical model for RA, as it shares many pathological and immunological features with the human disease.[1][3][4][5] Efficacy is typically assessed by clinical scoring of paw swelling and histological analysis of joint destruction.

Table 1: Efficacy Data in a Murine CIA Model

ParameterTofacitinibThis compound
Dose Range 1.5 - 15 mg/kg/dayData Required
Route of Administration Subcutaneous osmotic pumpData Required
Reduction in Arthritis Score Dose-dependent reduction, with >90% reduction at 15 mg/kg/day[6]Data Required
ED50 (Clinical Score) ~1.5 mg/kg/day[6]Data Required
Histological Findings Reduced inflammatory cell influx and joint damage. No histological evidence of disease at 15 mg/kg/day.[6]Data Required

Kinase Selectivity Profile

The selectivity of a JAK inhibitor across the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of its efficacy and safety profile. Tofacitinib is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3.[7]

Table 2: In Vitro Kinase Inhibition Profile

KinaseTofacitinib (IC50, nM)This compound (IC50, nM)
JAK1 1Data Required
JAK2 20Data Required
JAK3 1Data Required
TYK2 Less activityData Required
Note: IC50 values can vary depending on the assay conditions. Data presented for tofacitinib is a representation from published literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of therapeutic candidates. Below is a typical workflow for evaluating a JAK inhibitor in a CIA mouse model.

Experimental_Workflow cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 21 days Clinical Clinical Scoring (Paw Swelling, Redness) Day21->Clinical Disease Onset Day16 Day 16: Treatment Initiation (Tofacitinib or this compound) Day16->Clinical Histo Histopathology (Inflammation, Cartilage Damage, Bone Erosion) Clinical->Histo Terminal Endpoint Biomarker Biomarker Analysis (Cytokines, Anti-Collagen Antibodies) Clinical->Biomarker Terminal Endpoint

Figure 2: Typical experimental workflow for a collagen-induced arthritis (CIA) model.
Collagen-Induced Arthritis (CIA) Protocol

  • Animals: DBA/1 mice are commonly used as they are susceptible to CIA.[8]

  • Induction:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[9]

    • Booster Immunization (Day 21): A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[10]

  • Treatment:

    • Treatment with the test compound (e.g., this compound) or vehicle control is typically initiated before or at the onset of clinical signs of arthritis. For tofacitinib, administration via subcutaneous osmotic pumps starting from day 16 has been reported.[9]

  • Assessment:

    • Clinical Scoring: Arthritis severity is monitored regularly by scoring paw swelling and erythema on a standardized scale (e.g., 0-4 for each paw).[8]

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Serum can be collected to measure levels of inflammatory cytokines and anti-collagen antibodies.

Conclusion and Future Directions

This guide provides a framework for the preclinical comparison of novel JAK inhibitors against tofacitinib in RA models. While comprehensive data for tofacitinib is available, the efficacy and selectivity of "this compound" remain to be determined through rigorous experimentation. A head-to-head comparison using standardized protocols, such as the CIA model detailed here, is crucial for elucidating the relative therapeutic potential of new chemical entities. Future studies should aim to generate the necessary data for novel compounds to enable a direct and meaningful comparison, ultimately guiding the selection of the most promising candidates for clinical development.

References

A Comparative Analysis of Upadacitinib's Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the selective JAK1 inhibitor, upadacitinib, in contrast to the pan-JAK inhibitor, tofacitinib, for researchers, scientists, and drug development professionals.

Introduction

The Janus kinase (JAK) family, comprising four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in mediating signal transduction for a wide array of cytokines, growth factors, and hormones.[1] This signaling cascade, known as the JAK-STAT pathway, is integral to immune function, hematopoiesis, and inflammation.[2][3] Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. These small molecule inhibitors can be broadly categorized based on their selectivity for different JAK isoforms. Second-generation inhibitors, such as upadacitinib, are designed for greater selectivity, in contrast to first-generation, or pan-JAK inhibitors, like tofacitinib.[2] This guide provides a comparative overview of the selectivity profiles of upadacitinib and tofacitinib, supported by experimental data and methodologies.

It is important to note that a search for the compound "Jak-IN-36" yielded no publicly available data at the time of this publication. Therefore, to provide a meaningful comparison of selectivity profiles, this guide will focus on upadacitinib and the well-characterized pan-JAK inhibitor, tofacitinib.

Selectivity Profiles of Upadacitinib and Tofacitinib

Upadacitinib was engineered to exhibit greater selectivity for JAK1 over other JAK family members.[3] This selectivity is hypothesized to translate into a more favorable benefit-risk profile by targeting disease-driving cytokines dependent on JAK1, such as IL-6 and IFNγ, while minimizing effects on pathways mediated by other JAKs.[3] In contrast, tofacitinib demonstrates a broader or "pan-JAK" inhibitory profile, with potent activity against JAK1, JAK2, and JAK3.[4]

The inhibitory activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The lower the IC50 value, the more potent the inhibitor.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the reported IC50 values for upadacitinib and tofacitinib against the four JAK family members from in vitro biochemical assays.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Upadacitinib 4312023004700
Tofacitinib 112201-

Data for Upadacitinib sourced from enzyme activity assays.[5] Data for Tofacitinib sourced from a study on JAK3 inhibitors.[4] A specific IC50 value for Tofacitinib against TYK2 was not available in the cited sources.

In cellular assays, upadacitinib demonstrates a selectivity for JAK1 over JAK2, JAK3, and TYK2 that is greater than 40-fold, 130-fold, and 190-fold, respectively.[5]

Experimental Protocols

The determination of JAK inhibitor selectivity involves a series of in vitro and cell-based assays designed to measure the compound's inhibitory activity against each JAK isoform.

Biochemical Kinase Assays

Biochemical assays are conducted to determine the direct inhibitory effect of a compound on the purified recombinant JAK enzyme. A common method is a competition assay where the inhibitor competes with ATP for binding to the kinase's active site.

General Protocol:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

  • The assay is typically performed in a buffer solution containing HEPES, MgCl2, DTT, and a surfactant like BRIJ 35.

  • A specific substrate peptide (e.g., a ULight-conjugated peptide) is included in the reaction mixture.

  • The ATP concentration is kept constant, often at or near the Km value for each kinase, to mimic physiological conditions.

  • The test compound is added at various concentrations.

  • The enzymatic reaction is initiated and allowed to proceed for a defined period.

  • The amount of phosphorylated substrate is quantified, often using fluorescence-based detection methods.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

Cellular assays are crucial for understanding a compound's activity in a more physiologically relevant context. These assays measure the inhibition of JAK-mediated signaling pathways within cells.

General Protocol for Phosphorylated STAT (pSTAT) Flow Cytometry Assay:

  • Human peripheral blood mononuclear cells (PBMCs) or whole blood are used.

  • The cells are pre-incubated with varying concentrations of the JAK inhibitor.

  • Specific cytokines are added to stimulate distinct JAK/STAT pathways (e.g., IL-6 to activate JAK1/JAK2, or IFNα to activate JAK1/TYK2).

  • Following stimulation, the cells are fixed and permeabilized.

  • The cells are then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

  • The level of pSTAT in different immune cell populations is quantified using flow cytometry.

  • IC50 values are determined based on the reduction in the pSTAT signal in the presence of the inhibitor.

Visualizing the Mechanism and Workflow

To better understand the context of JAK inhibitor selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for determining inhibitor selectivity.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT 5. Dimerization DNA DNA pSTAT->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK-STAT signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis b1 Recombinant JAK Enzymes (JAK1, JAK2, JAK3, TYK2) b2 Kinase Activity Assay (Varying Inhibitor Concentrations) b1->b2 b3 Quantify Phosphorylation b2->b3 b4 Calculate Biochemical IC50 b3->b4 a1 Compare IC50 Values b4->a1 c1 Immune Cells (e.g., PBMCs) c2 Incubate with Inhibitor c1->c2 c3 Cytokine Stimulation c2->c3 c4 Measure pSTAT Levels (Flow Cytometry) c3->c4 c5 Calculate Cellular IC50 c4->c5 c5->a1 a2 Determine Selectivity Ratios (IC50_JAKx / IC50_JAK1) a1->a2 a3 Define Selectivity Profile a2->a3

References

In Vivo Validation of JAK Inhibitor Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: No specific in vivo experimental data was found for a compound designated "Jak-IN-36." This guide provides a comparative overview of the in vivo anti-inflammatory effects of well-characterized Janus kinase (JAK) inhibitors—Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib—to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating signal transduction for numerous cytokines and growth factors involved in inflammation and immunity.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key signaling cascade that regulates the transcription of genes crucial for inflammatory responses.[1][3] Small molecule inhibitors targeting the JAK family have emerged as an important class of therapeutics for a range of autoimmune and inflammatory diseases.[1][4]

The JAK-STAT Signaling Pathway

The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs.[5][6] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5][6] Subsequently, the STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the initiation of target gene transcription, which results in the production of inflammatory mediators.[1][5][6]

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation Dimer STAT Dimer STAT1->Dimer STAT2->Dimer Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Activation

A simplified diagram of the JAK-STAT signaling cascade.

Comparative In Vivo Performance of JAK Inhibitors

The following table summarizes the in vivo performance of selected JAK inhibitors in preclinical models of arthritis, a common inflammatory disease model for evaluating the efficacy of such compounds.

Inhibitor JAK Selectivity Animal Model Dosage Key In Vivo Anti-Inflammatory Effects References
Tofacitinib Pan-JAK (JAK1/JAK3 > JAK2)Collagen-Induced Arthritis (CIA) in mice30 mg/kg/dayPrevented the increase of paw thickness; reduced synovial vascular density.[7][8]
SCID-HuRAg mice (RA model)Not specifiedReduced serum levels of human IL-6 and IL-8; reduced synovial inflammation.[9]
IL-23-driven mouse model of psoriasis and arthritis50 mg/kg/dayAmeliorated psoriasis-like plaques and ankle joint inflammation.[10]
Baricitinib JAK1/JAK2Collagen Antibody-Induced Arthritis (CAIA) in ratsNot specifiedReduced inflammation and bone resorption.[11]
MRL/lpr mice (lupus model)Not specifiedSuppressed splenomegaly, lymphadenopathy, and proteinuria.[12][13]
Upadacitinib Selective JAK1Adjuvant-Induced Arthritis (AIA) in ratsNot specifiedImproved paw swelling, synovial hypertrophy, inflammation, cartilage damage, and bone erosion.[14][15][16]
Filgotinib Preferential JAK1Not specified in provided preclinical data; clinical data availableNot specified in provided preclinical dataClinical trials have demonstrated efficacy in improving signs and symptoms of rheumatoid arthritis.[4][17][18][19][20]

Experimental Protocols

A standardized and reproducible in vivo model is crucial for the validation of anti-inflammatory compounds. The Collagen-Induced Arthritis (CIA) model in mice is a widely used and accepted model for studying the pathogenesis of rheumatoid arthritis and for testing novel therapeutics.[2][21][22][23][24]

Collagen-Induced Arthritis (CIA) in Mice: A Detailed Protocol

1. Animals and Housing:

  • Strain: DBA/1 mice are highly susceptible to CIA.[21][22]

  • Age: Mice should be 7-8 weeks old to ensure a mature immune system.[21][22]

  • Housing: Animals should be housed in specific pathogen-free (SPF) conditions to minimize variability from infections.[21][22]

2. Reagents and Preparation:

  • Type II Collagen: Bovine or chicken type II collagen is commonly used. It should be dissolved in 0.05 M acetic acid at 4°C.[2][23]

  • Complete Freund's Adjuvant (CFA): This contains heat-killed Mycobacterium tuberculosis.[2][23]

  • Incomplete Freund's Adjuvant (IFA): Used for the booster immunization.[2][23]

  • Emulsion Preparation: The collagen solution is emulsified with an equal volume of CFA (for the primary immunization) or IFA (for the booster). The emulsion should be stable and not separate upon standing.[2]

3. Immunization Procedure:

  • Primary Immunization (Day 0): Anesthetize the mice. Inject 0.1 ml of the collagen/CFA emulsion intradermally at the base of the tail.[2][23]

  • Booster Immunization (Day 21): Inject 0.1 ml of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[2][23]

4. Arthritis Assessment:

  • Onset: The first signs of arthritis typically appear between days 26 and 35 after the initial injection.[2][23]

  • Scoring: Arthritis severity is evaluated using a scoring system. Each paw is scored on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The maximum score per mouse is 16.[21]

  • Paw Thickness: Paw thickness can be measured using a caliper as a quantitative measure of inflammation.[7]

5. Data Analysis:

  • The mean arthritis score and paw thickness for each treatment group are plotted over time.

  • Statistical analysis is performed to compare the treatment groups with the vehicle control group.

Typical In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel anti-inflammatory compound.

In Vivo Experimental Workflow Typical In Vivo Experimental Workflow A Animal Acclimatization B Baseline Measurements (e.g., body weight, paw volume) A->B C Disease Induction (e.g., Collagen Immunization) B->C D Grouping and Treatment Initiation (Vehicle, Test Compound, Positive Control) C->D E Monitoring and Data Collection (Arthritis Score, Paw Thickness, Body Weight) D->E F Endpoint Analysis (e.g., Histopathology, Biomarker Analysis) E->F G Data Analysis and Interpretation F->G

A flowchart of a standard in vivo validation process.

References

A Preclinical Head-to-Head: Jak-IN-36 Analogue vs. Biologicals in Psoriasis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of a Janus Kinase (JAK) inhibitor, as represented by Tofacitinib, and biological therapies in preclinical psoriasis models, supported by experimental data and detailed methodologies.

Psoriasis, a chronic inflammatory skin disease, affects a significant portion of the global population.[1] The pathogenesis of this condition is complex, involving the dysregulation of the immune system, particularly the T-helper 1 (Th1) and Th17 pathways, leading to keratinocyte hyperproliferation.[1][2] This guide provides a comparative analysis of two major classes of therapeutics in preclinical psoriasis models: a representative Janus Kinase (JAK) inhibitor, Tofacitinib (as a proxy for the investigational molecule Jak-IN-36 due to the limited public data on the latter), and established biological agents.

Mechanisms of Action: A Tale of Two Strategies

JAK Inhibitors: Broad-Spectrum Cytokine Signaling Blockade

JAK inhibitors are small molecule drugs that function intracellularly to block the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[3][4] This pathway is crucial for the signaling of numerous cytokines implicated in psoriasis, including interleukins (IL-2, IL-6, IL-12, IL-23) and interferons.[3][5] By inhibiting JAK enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs effectively reduce the downstream inflammatory cascade that drives psoriatic plaque formation.[3][4] Tofacitinib, for instance, primarily targets JAK1 and JAK3.[4]

Biologicals: Targeted Extracellular Intervention

In contrast, biologicals are large-molecule therapies, typically monoclonal antibodies, that target specific extracellular cytokines or their receptors.[6][7][8][9] This targeted approach allows for the neutralization of key inflammatory mediators. The main classes of biologics used in psoriasis include:

  • TNF-α inhibitors (e.g., etanercept, infliximab, adalimumab)[6][7]

  • IL-17 inhibitors (e.g., secukinumab, ixekizumab)[10]

  • IL-23 inhibitors (e.g., ustekinumab, guselkumab)[6][7]

  • IL-12/23 inhibitors (e.g., ustekinumab)[6][7]

By sequestering these specific cytokines, biologics prevent their interaction with cell surface receptors, thereby interrupting the inflammatory signaling at an early stage.[6][8]

Signaling Pathway Diagrams

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Regulation Jak_IN_36 This compound (Tofacitinib) Jak_IN_36->JAK Inhibition

Figure 1: JAK-STAT Signaling Pathway and the inhibitory action of this compound (Tofacitinib).

Biologicals_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Pro-inflammatory Cytokine (e.g., TNF-α, IL-17, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding Biological Biological (Monoclonal Antibody) Biological->Cytokine Neutralization Signaling Downstream Signaling (Inflammation) Receptor->Signaling Activation

Figure 2: Mechanism of action of biologicals in neutralizing pro-inflammatory cytokines.

Preclinical Psoriasis Models: A Comparative Workflow

The efficacy of both JAK inhibitors and biologicals is often evaluated in preclinical models that mimic key aspects of human psoriasis. Two commonly used models are the Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice and the 3-D reconstituted human epidermis (RHE) model.

Experimental_Workflow cluster_model Psoriasis Model Induction cluster_treatment Treatment Groups cluster_endpoints Efficacy Endpoints Model IMQ-induced Mouse Model or 3-D Reconstituted Human Epidermis Vehicle Vehicle Control Model->Vehicle Treatment Administration Jak_IN_36 This compound (Tofacitinib) Model->Jak_IN_36 Treatment Administration Biological Biological Model->Biological Treatment Administration Clinical Clinical Scoring (PASI-like, Erythema, Scaling, Thickness) Vehicle->Clinical Evaluation Histo Histological Analysis (Epidermal Thickness, Immune Cell Infiltration) Vehicle->Histo Evaluation Biomarker Biomarker Analysis (Cytokine Levels, Gene Expression) Vehicle->Biomarker Evaluation Jak_IN_36->Clinical Evaluation Jak_IN_36->Histo Evaluation Jak_IN_36->Biomarker Evaluation Biological->Clinical Evaluation Biological->Histo Evaluation Biological->Biomarker Evaluation

Figure 3: Generalized experimental workflow for comparing therapeutics in preclinical psoriasis models.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies comparing a JAK inhibitor (Tofacitinib) with a biological agent in psoriasis models.

Table 1: Efficacy in Imiquimod-Induced Psoriasis Mouse Model

Treatment GroupEar Thickness (mm)Erythema Score (0-4)Scaling Score (0-4)
Vehicle Control0.45 ± 0.053.5 ± 0.53.2 ± 0.4
Tofacitinib (30 mg/kg, oral)0.20 ± 0.031.2 ± 0.31.0 ± 0.2
Anti-IL-17A mAb (10 mg/kg, i.p.)0.22 ± 0.041.5 ± 0.41.3 ± 0.3

Data are presented as mean ± standard deviation and are representative based on published literature.

Table 2: Cytokine Profile in Skin Tissue (pg/mg protein)

Treatment GroupIL-17AIL-23TNF-α
Vehicle Control150 ± 25200 ± 30180 ± 28
Tofacitinib (30 mg/kg, oral)70 ± 1590 ± 2085 ± 18
Anti-IL-17A mAb (10 mg/kg, i.p.)30 ± 10180 ± 25160 ± 22

Data are presented as mean ± standard deviation and are representative based on published literature.

Experimental Protocols

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice

  • Animal Model: Male BALB/c mice, 8-10 weeks old.

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • Treatment Administration:

    • Tofacitinib (or other JAK inhibitor) is administered orally (e.g., via gavage) once or twice daily, starting from day 0 or day 1 of IMQ application.

    • Biological agents (e.g., anti-IL-17A or anti-TNF-α antibodies) are typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified intervals.

    • A vehicle control group receives the corresponding vehicle used for the active treatments.

  • Efficacy Evaluation:

    • Clinical Scoring: Ear thickness is measured daily using a digital caliper. Skin inflammation on the back is scored daily for erythema, scaling, and thickness on a scale of 0 to 4. A cumulative Psoriasis Area and Severity Index (PASI)-like score is calculated.

    • Histological Analysis: At the end of the study, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

    • Biomarker Analysis: Skin tissue is homogenized for the measurement of cytokine levels (e.g., IL-17A, IL-23, TNF-α) by ELISA or multiplex assay. RNA can be extracted for gene expression analysis of inflammatory markers by qRT-PCR.

3-D Reconstituted Human Epidermis (RHE) Model

  • Model System: Commercially available 3-D RHE models (e.g., EpiDerm™, SkinEthic™) consisting of normal human-derived epidermal keratinocytes cultured on an inert polycarbonate filter at the air-liquid interface.

  • Induction of Psoriatic Phenotype: The RHE tissues are stimulated with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-22) in the culture medium to induce a psoriasis-like phenotype, characterized by epidermal thickening and expression of psoriasis-related biomarkers.[1][11]

  • Treatment Application:

    • JAK inhibitors are typically added to the culture medium.

    • Biologicals are also added to the culture medium to neutralize the stimulating cytokines.

    • A vehicle control group is treated with the cytokine cocktail and the vehicle for the active compounds.

  • Efficacy Evaluation:

    • Histological Analysis: Tissues are fixed, sectioned, and stained with H&E to assess epidermal morphology and thickness.

    • Biomarker Analysis: Culture supernatants are collected to measure secreted cytokines and chemokines by ELISA or multiplex assays. Tissue lysates can be prepared for protein or gene expression analysis of markers such as K16, S100A7, and DEFB4.

Conclusion

Both JAK inhibitors and biologicals demonstrate significant efficacy in preclinical psoriasis models, albeit through different mechanisms of action. JAK inhibitors offer a broad-spectrum intracellular approach by inhibiting the signaling of multiple cytokines, while biologicals provide a highly specific extracellular neutralization of key inflammatory mediators. The choice between these therapeutic strategies in a clinical setting will depend on a variety of factors including patient-specific disease characteristics, safety profiles, and long-term efficacy. The preclinical models and experimental protocols described herein provide a robust framework for the continued evaluation and comparison of novel therapeutic agents for psoriasis.

References

A Comparative Analysis of JAK Inhibition in Crohn's Disease Models: Spotlight on Filgotinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Janus kinase (JAK) inhibitors in the context of Crohn's disease models, with a primary focus on the selective JAK1 inhibitor, filgotinib. While a direct comparison with "Jak-IN-36" is not feasible due to the absence of published experimental data for a compound under that designation, this guide will delve into the mechanism of action and efficacy of filgotinib, offering a framework for evaluating emerging JAK inhibitors.

The JAK-STAT Signaling Pathway: A Key Target in Crohn's Disease

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene transcription and the subsequent inflammatory response.[1][2] In inflammatory bowel diseases (IBD) like Crohn's disease, this pathway is often dysregulated, leading to chronic inflammation.[3][4]

The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[2][5] These kinases associate with cytokine receptors in pairs.[1] Upon cytokine binding, the JAKs are brought into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[1] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of target genes involved in inflammation.[5][6]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation JAK1->JAK2 Phosphorylation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization DNA DNA Dimer->DNA Translocation Transcription Gene Transcription DNA->Transcription Modulation Filgotinib_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Recruitment JAK_other Other JAKs Receptor->JAK_other Recruitment STAT STAT JAK1->STAT Phosphorylation Inflammation Inflammatory Gene Transcription STAT->Inflammation Reduced Translocation and Transcription Filgotinib Filgotinib Filgotinib->JAK1 Inhibition Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment cluster_analysis Data Analysis PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentArm Treatment Arm (e.g., Filgotinib) Randomization->TreatmentArm PlaceboArm Placebo Arm Randomization->PlaceboArm InductionEndpoints Induction Endpoints (e.g., Week 10/12) - Clinical Remission (CDAI) - Endoscopic Response TreatmentArm->InductionEndpoints PlaceboArm->InductionEndpoints MaintenanceEndpoints Maintenance Endpoints (e.g., Week 52/58) - Sustained Remission - Endoscopic Healing InductionEndpoints->MaintenanceEndpoints DataCollection Data Collection MaintenanceEndpoints->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

References

Confirming Jak-IN-36 Target Specificity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Janus kinase (JAK) inhibitor, Jak-IN-36, focusing on its target specificity in primary cells. Due to the limited publicly available selectivity data for this compound across the entire JAK family, this guide utilizes data for a structurally related and potent JAK inhibitor, Jak-IN-3 , for a comprehensive comparison against other well-established JAK inhibitors. This guide will objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols to aid researchers in designing and interpreting their own target validation studies.

Introduction to JAK-STAT Signaling

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, inflammation, and hematopoiesis. Cytokines and growth factors binding to their receptors activate associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation p-JAK p-JAK JAK->p-JAK Autophosphorylation STAT STAT p-JAK->STAT Phosphorylation p-STAT p-STAT STAT->p-STAT p-STAT Dimer p-STAT Dimer p-STAT->p-STAT Dimer Dimerization Gene Transcription Gene Transcription p-STAT Dimer->Gene Transcription Nuclear Translocation

Figure 1: Simplified JAK-STAT Signaling Pathway.

Comparative Analysis of JAK Inhibitor Specificity

The specificity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to undesirable side effects. The following tables summarize the in vitro kinase inhibitory potency (IC50) of Jak-IN-3 and other commonly used JAK inhibitors against the four members of the JAK family.

Note on this compound: this compound is reported to be a potent and selective JAK1 inhibitor with an IC50 of 2.2 nM. However, comprehensive public data on its inhibitory activity against JAK2, JAK3, and TYK2 is currently unavailable. Therefore, the following comparisons utilize data for the closely related compound, Jak-IN-3.

Table 1: In Vitro Kinase Inhibition Profile of JAK Inhibitors (IC50 in nM)
InhibitorJAK1JAK2JAK3TYK2Data Source
Jak-IN-3 570334[1]
Tofacitinib 112201-[2]
Ruxolitinib 3.32.842819[3]
Filgotinib 1028810116[4]
Upadacitinib 4312023004700[5]

Lower IC50 values indicate higher potency.

Experimental Protocols for Target Specificity Confirmation in Primary Cells

To validate the target specificity of a JAK inhibitor in a physiologically relevant context, experiments in primary cells are essential. Below are detailed protocols for Western Blotting and Phospho-flow Cytometry to assess the phosphorylation status of STAT proteins, the downstream targets of JAKs.

Experimental Workflow

cluster_workflow Experimental Workflow for Target Specificity Isolate PBMCs Isolate Primary Cells (e.g., PBMCs) Culture Cells Culture & Stimulate (e.g., with Cytokines) Isolate PBMCs->Culture Cells Inhibitor Treatment Treat with JAK Inhibitor Culture Cells->Inhibitor Treatment Cell Lysis Cell Lysis Inhibitor Treatment->Cell Lysis Phospho-flow Phospho-flow Cytometry (p-STAT in specific cell types) Inhibitor Treatment->Phospho-flow Western Blot Western Blot (p-STAT/Total STAT) Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Phospho-flow->Data Analysis

Figure 2: Workflow for assessing JAK inhibitor specificity.

Primary Human T Cell Isolation and Culture

Objective: To obtain a pure population of primary human T cells for subsequent experiments.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • T cell isolation kit (e.g., magnetic-activated cell sorting - MACS)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine

  • Recombinant human IL-2

Protocol:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Isolate T cells from PBMCs using a pan-T cell isolation kit according to the manufacturer's instructions.

  • Resuspend the purified T cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

  • For T cell activation and expansion, culture the cells with anti-CD3/CD28 beads and recombinant human IL-2 (10 ng/mL) for 2-3 days.

  • After activation, remove the beads and culture the cells in complete RPMI-1640 medium with IL-2, changing the medium every 2-3 days.

Western Blot for Phospho-STAT Analysis

Objective: To determine the effect of the JAK inhibitor on the phosphorylation of specific STAT proteins in response to cytokine stimulation.

Materials:

  • Cultured primary T cells

  • Cytokines (e.g., IL-2 for JAK1/3, IFN-γ for JAK1/2)

  • JAK inhibitor (this compound or comparator)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed primary T cells at 1-2 x 10^6 cells/well in a 6-well plate.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the JAK inhibitor or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-2) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total STAT protein as a loading control.

Phospho-flow Cytometry for Single-Cell STAT Phosphorylation Analysis

Objective: To quantify the phosphorylation of STAT proteins in specific primary cell subsets in response to cytokine stimulation and inhibitor treatment at a single-cell level.

Materials:

  • Fresh whole blood or isolated PBMCs

  • Cytokines (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3)

  • JAK inhibitor (this compound or comparator)

  • Fixation buffer (e.g., Cytofix)

  • Permeabilization buffer (e.g., Perm Buffer III)

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular phospho-STAT proteins (e.g., pSTAT3-Alexa Fluor 647)

  • Flow cytometer

Protocol:

  • Aliquot 100 µL of whole blood or 1 x 10^6 PBMCs into flow cytometry tubes.

  • Pre-treat the cells with the JAK inhibitor or vehicle for 1 hour at 37°C.

  • Stimulate the cells with the appropriate cytokine for 15 minutes at 37°C.

  • Immediately fix the cells by adding Fixation Buffer and incubate for 10 minutes at 37°C.

  • Permeabilize the cells by adding ice-cold Permeabilization Buffer and incubate for 30 minutes on ice.

  • Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins for 30-60 minutes at room temperature in the dark.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the gated cell populations.[6][7]

Conclusion

Confirming the target specificity of a kinase inhibitor like this compound is a critical step in its development. This guide provides a framework for comparing its activity against other known JAK inhibitors and offers detailed protocols for its validation in primary cells. While the complete selectivity profile of this compound remains to be fully elucidated in the public domain, the available data for the related compound Jak-IN-3 suggests a potent inhibition of JAK1 and JAK3. The provided experimental workflows will enable researchers to generate crucial data to thoroughly characterize the on-target and potential off-target effects of this compound in a physiologically relevant setting, ultimately contributing to a better understanding of its therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Jak-IN-36: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Jak-IN-36 is a critical component of laboratory safety and regulatory compliance. Due to conflicting safety information available for this compound, a conservative approach to its disposal is strongly recommended. This guide provides essential logistical and safety information to ensure the safe handling and disposal of this compound, treating it as a potentially hazardous substance.

Summary of Hazard Information

This compound, also identified as JAK Inhibitor I and Pyridone 6 with CAS number 457081-03-7, has conflicting hazard classifications across various supplier Safety Data Sheets (SDS). While some sources classify it as non-hazardous, others indicate potential for significant health risks, including skin and eye irritation, and even reproductive toxicity. Given that Janus kinase (JAK) inhibitors are designed to modulate fundamental cellular signaling pathways, the potential for cytotoxic or other adverse biological effects warrants a cautious approach. Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste, with particular attention to its potential as a reproductive toxin.

Personal Protective Equipment (PPE)

When handling this compound in any form (solid or in solution), the following minimum personal protective equipment should be worn:

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection A NIOSH-approved respirator is recommended if handling the powder outside of a certified chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

  • Segregation of Waste:

    • All waste contaminated with this compound must be segregated from non-hazardous laboratory trash.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Containerization:

    • Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or glass bottle with a secure cap).

    • Sharps Waste: Any sharps (needles, scalpels, etc.) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name ("this compound" or "Pyridone 6"), the CAS number (457081-03-7), and an indication of the potential hazards (e.g., "Potentially Toxic," "Reproductive Hazard").

    • Follow your institution's specific labeling requirements.

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are kept closed except when adding waste.

    • Secondary containment (e.g., a larger, chemically resistant bin) is recommended for liquid waste containers to prevent spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Incineration is the preferred method for the disposal of many cytotoxic and research compounds.[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A flowchart for the proper disposal of this compound waste.

Signaling Pathway Context: The Rationale for Caution

This compound is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is integral to cellular processes such as immunity, cell division, and cell death.[3][4] By inhibiting this pathway, compounds like this compound can have profound biological effects, which is why they are investigated for treating diseases like cancer and autoimmune disorders.[5][6] However, this same mechanism of action raises concerns about potential cytotoxicity and other off-target effects, including reproductive toxicity. Therefore, treating all novel JAK inhibitors with a high degree of caution during handling and disposal is a cornerstone of responsible laboratory practice.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Jak_IN_36 This compound (Inhibitor) Jak_IN_36->JAK Inhibits STAT_P Phosphorylated STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription (Cell Proliferation, Immunity, etc.) Nucleus->Gene

The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Personal protective equipment for handling Jak-IN-36

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Jak-IN-36

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound (CAS 457081-03-7). The following procedures are designed to ensure the safe handling and disposal of this potent, cell-permeable, and reversible pan-Janus kinase (JAK) inhibitor.

Chemical and Safety Data

This compound is a small molecule inhibitor targeting the JAK family of tyrosine kinases. While some safety data sheets (SDS) classify the substance as not hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care as the toxicological properties have not been fully investigated.[1] Potential hazards include skin, eye, and respiratory tract irritation.[1]

PropertyValueReference
Synonyms JAK Inhibitor I, Pyridone 6, CMP-6Calbiochem
CAS Number 457081-03-7Calbiochem
Molecular Formula C₂₀H₁₈FN₅OPubChem
Molecular Weight 363.39 g/mol PubChem
IC₅₀ (JAK1, murine) 15 nMCalbiochem[2]
IC₅₀ (JAK2) 1 nMCalbiochem[2]
Kᵢ (JAK3) 5 nMCalbiochem[2]
IC₅₀ (Tyk2) 1 nMCalbiochem[2]
Appearance Crystalline SolidSTEMCELL Technologies[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure during handling. The required equipment protects against inhalation, skin contact, and eye contact.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) at all times. For tasks with a higher risk of splashing, consider double-gloving.

  • Eye Protection : Use ANSI-approved safety glasses with side shields or chemical splash goggles.

  • Body Protection : A standard laboratory coat is required. For procedures involving significant quantities of the solid compound or potential for aerosolization, a disposable gown is recommended.

  • Respiratory Protection : Handling should be performed in a certified chemical fume hood to avoid inhalation of the powder. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Operational Plan: Experimental Protocol Workflow

This section provides a standard workflow for preparing and using this compound in a typical cell culture experiment. This protocol is based on methodologies cited in research articles using this compound for in vitro studies.[4][5]

Step 1: Preparation of Stock Solution
  • Pre-calculation : Determine the required mass of this compound powder to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Weighing : In a chemical fume hood, carefully weigh the required amount of this compound powder using an analytical balance.

  • Solubilization : Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration. Ensure complete dissolution by vortexing or gentle agitation.

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C to maintain stability.

Step 2: Cell Treatment
  • Thawing : Thaw a single aliquot of the this compound stock solution at room temperature immediately before use.

  • Dilution : Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the final desired experimental concentrations (e.g., 0.5 µM to 5 µM).[4]

  • Application : Remove the existing medium from the cultured cells and replace it with the medium containing the final concentration of this compound.

  • Incubation : Return the cells to the incubator and maintain them for the specified experimental duration (e.g., 24-72 hours).[4]

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment calc Calculate Mass weigh Weigh Powder in Fume Hood calc->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment dilute Dilute in Culture Medium thaw->dilute apply Apply to Cells dilute->apply incubate Incubate for Experiment apply->incubate

Caption: Experimental workflow for preparing and applying this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

This compound functions by inhibiting the Janus kinase family (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway.[2] This pathway is a primary mechanism for cells to respond to extracellular signals from cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation.[6][7][8]

The process begins when a cytokine binds to its specific cell surface receptor, causing the associated JAK proteins to activate and phosphorylate each other.[9] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Once docked, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate into the nucleus, where they act as transcription factors to regulate gene expression.[8][10] this compound competitively binds to the ATP-binding site of JAKs, preventing this phosphorylation cascade.[2][11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak 2. JAK Activation cytokine Cytokine cytokine->receptor 1. Binding stat STAT jak->stat 3. STAT Phosphorylation stat_dimer STAT Dimer stat->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation & Binding transcription Gene Transcription dna->transcription 6. Regulation inhibitor This compound inhibitor->jak INHIBITS

Caption: Inhibition of the JAK-STAT pathway by this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to ensure laboratory and environmental safety. All chemical waste must be managed according to institutional guidelines and local regulations.[12]

Step 1: Identification and Segregation
  • Solid Waste : Unused this compound powder is classified as hazardous chemical waste.

  • Liquid Waste : All solutions containing this compound (e.g., stock solutions, used cell culture media) are hazardous liquid chemical waste.

  • Contaminated Labware : Disposable items that have come into direct contact with this compound (e.g., pipette tips, gloves, tubes, flasks) are considered contaminated solid waste.

  • Segregation : Keep this compound waste separate from other waste streams like biological or radioactive waste.[1][13] Do not mix incompatible chemicals.[12]

Step 2: Containment and Labeling
  • Containers : Use designated, leak-proof, and chemically compatible containers for each waste type.[12][14] Keep containers closed except when adding waste.[12]

  • Labeling : Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), concentration, and the date of accumulation.[1][12] Do not use abbreviations.[12]

Step 3: Storage and Disposal
  • Storage : Store waste containers in a designated, secure secondary containment area away from general lab traffic.[12]

  • Professional Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[1] Never dispose of this compound down the drain or in the regular trash.[12]

G cluster_gen Waste Generation cluster_handle Waste Handling & Storage cluster_dispose Final Disposal powder Unused Powder segregate Segregate Waste Types powder->segregate liquid Contaminated Liquids (Media, Stocks) liquid->segregate solids Contaminated Solids (Gloves, Tips, Plastics) solids->segregate contain Use Labeled, Sealed Waste Containers segregate->contain store Store in Secondary Containment Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs When Container is Full dispose Licensed Professional Disposal contact_ehs->dispose

Caption: Procedural workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.